DB-766
Description
Properties
CAS No. |
423165-22-4 |
|---|---|
Molecular Formula |
C34H34N6O3 |
Molecular Weight |
574.7 g/mol |
IUPAC Name |
N-[3-propan-2-yloxy-4-[5-[2-propan-2-yloxy-4-(pyridine-2-carboximidoylamino)phenyl]furan-2-yl]phenyl]pyridine-2-carboximidamide |
InChI |
InChI=1S/C34H34N6O3/c1-21(2)41-31-19-23(39-33(35)27-9-5-7-17-37-27)11-13-25(31)29-15-16-30(43-29)26-14-12-24(20-32(26)42-22(3)4)40-34(36)28-10-6-8-18-38-28/h5-22H,1-4H3,(H2,35,39)(H2,36,40) |
InChI Key |
QCFKWNGTLZQXRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)NC(=N)C2=CC=CC=N2)C3=CC=C(O3)C4=C(C=C(C=C4)NC(=N)C5=CC=CC=N5)OC(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2,5-bis(2-(2-propoxy)-4-(2-pyridylimino)aminophenyl)furan DB 766 DB-766 DB766 cpd |
Origin of Product |
United States |
Foundational & Exploratory
The PROTAC ARV-766 (Luxdegalutamide): A Technical Guide to a Novel Androgen Receptor Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARV-766, also known as Luxdegalutamide, is a potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the androgen receptor (AR).[1][2][3][4] As a heterobifunctional molecule, ARV-766 induces the degradation of AR through the ubiquitin-proteasome system, offering a novel therapeutic approach for prostate cancer, particularly in cases of resistance to traditional AR inhibitors.[1][5][6][7] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, preclinical and clinical data, and key experimental protocols related to ARV-766.
Chemical Structure and Properties
ARV-766 is a synthetic organic molecule with a complex chemical structure designed to bind to both the androgen receptor and an E3 ubiquitin ligase.
| Property | Value |
| IUPAC Name | 4-(4-((1-(4-(((1r,3r)-3-(4-cyano-3-methoxyphenoxy)-2,2,4,4-tetramethylcyclobutyl)carbamoyl)phenyl)piperidin-4-yl)methyl)piperazin-1-yl)-N-((S)-2,6-dioxopiperidin-3-yl)-2-fluorobenzamide |
| Synonyms | Luxdegalutamide, ARV766 |
| Molecular Formula | C45H54FN7O6 |
| Molecular Weight | 807.95 g/mol |
| CAS Number | 2750830-09-0 |
| SMILES | CC1(C)--INVALID-LINK--NC(=O)C3=CC=C(C=C3)N4CCC(CC4)CN5CCN(CC5)C6=CC=C(C(=C6)F)C(=O)N[C@H]7CCC(=O)NC7=O |
Mechanism of Action
ARV-766 functions as a PROTAC, a class of drugs designed to eliminate specific proteins from cells. Its mechanism of action involves the recruitment of the cellular ubiquitin-proteasome system to the androgen receptor, leading to its degradation.[1][5][8]
The key steps in the mechanism of action of ARV-766 are:
-
Ternary Complex Formation : ARV-766 simultaneously binds to the ligand-binding domain of the androgen receptor and to an E3 ubiquitin ligase, forming a ternary complex.[5][8]
-
Ubiquitination : The proximity induced by ARV-766 allows the E3 ligase to transfer ubiquitin molecules to the androgen receptor, tagging it for degradation.
-
Proteasomal Degradation : The polyubiquitinated androgen receptor is then recognized and degraded by the 26S proteasome.[5]
-
Recycling of ARV-766 : After the degradation of the androgen receptor, ARV-766 is released and can engage another androgen receptor molecule, acting catalytically to induce the degradation of multiple AR proteins.[1]
This degradation-based mechanism offers several advantages over traditional inhibition, including the potential to overcome resistance mechanisms associated with AR overexpression and mutations.[2][6]
Androgen Receptor Signaling Pathway and ARV-766 Intervention
The androgen receptor signaling pathway plays a crucial role in the development and progression of prostate cancer.[9] Androgens, such as testosterone and dihydrotestosterone (DHT), bind to and activate the androgen receptor, which then translocates to the nucleus and regulates the transcription of genes involved in cell proliferation, survival, and differentiation.[9] In castration-resistant prostate cancer (CRPC), the AR pathway can be reactivated through various mechanisms, including AR gene amplification, mutations, and the expression of AR splice variants.[6][9]
ARV-766 intervenes in this pathway by directly targeting the AR protein for degradation, thereby blocking all downstream signaling, regardless of the mechanism of AR activation. This approach is effective against wild-type AR as well as clinically relevant AR mutants that confer resistance to traditional anti-androgen therapies.[2][3][10]
Preclinical Data
ARV-766 has demonstrated potent and selective degradation of the androgen receptor in a variety of preclinical models, including cell lines and xenograft models of prostate cancer.
In Vitro Activity
| Cell Line | AR Status | DC50 | Dmax | Reference |
| LNCaP | Wild-type | <1.3 nM | >91% | [3][11] |
| VCaP | Wild-type | <1 nM | >94% | [2][3][11][12] |
| VCaP | L702H mutant | Potent degradation | - | [3][11][12] |
| - | H875Y mutant | Potent degradation | - | [13] |
| - | T878A mutant | Potent degradation | - | [13] |
DC50: half-maximal degradation concentration; Dmax: maximum degradation
In Vivo Activity
In preclinical xenograft models of prostate cancer, ARV-766 has been shown to be orally bioavailable and to induce robust degradation of the androgen receptor, leading to significant tumor growth inhibition.[2][12]
| Model | Treatment | Tumor Growth Inhibition | Reference |
| LNCaP Xenograft | ARV-766 | Dose-dependent inhibition | [2][12] |
| VCaP Xenograft | ARV-766 | Dose-dependent inhibition | [2][12] |
| Enzalutamide-insensitive VCaP Xenograft | ARV-766 | Significant inhibition | [2][12] |
| Intact (non-castrated) CB17/SCID mouse model | ARV-766 (1, 3, 10 mg/kg/day) | 34%, 74%, 98% | [11] |
Clinical Data
ARV-766 is currently being evaluated in clinical trials for the treatment of metastatic castration-resistant prostate cancer (mCRPC). The phase 1/2 study (NCT05067140) has shown promising results in heavily pretreated patients.[8][10][13][14]
Phase 1/2 Study (NCT05067140) - Selected Results
| Patient Population | Endpoint | Result | Reference |
| mCRPC with AR LBD mutations (n=28, PSA-evaluable) | PSA50 Response Rate | 50.0% | [13] |
| mCRPC with AR LBD mutations (n=47, PSA-evaluable) | PSA50 Response Rate | 43% | [15] |
| mCRPC with AR LBD mutations (RECIST-evaluable) | Objective Response Rate (ORR) | 30% (unconfirmed) | [15] |
| mCRPC with any AR LBD mutation | PSA50 Response Rate | 41% | [14] |
| mCRPC with AR L702H mutation | PSA50 Response Rate | 50% | [14] |
PSA50: ≥50% decline in prostate-specific antigen; mCRPC: metastatic castration-resistant prostate cancer; AR LBD: Androgen Receptor Ligand-Binding Domain
ARV-766 has been generally well-tolerated, with the most common treatment-related adverse events being fatigue, nausea, and diarrhea, mostly of grade 1 or 2.[14]
Experimental Protocols
Detailed experimental protocols are essential for the accurate evaluation of ARV-766's activity. The following are representative protocols for key in vitro and in vivo assays.
Western Blotting for Androgen Receptor Degradation
Objective: To determine the extent of ARV-766-induced degradation of the androgen receptor in prostate cancer cells.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP)
-
Cell culture medium and supplements
-
ARV-766
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-AR, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed prostate cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of ARV-766 or DMSO for the desired time period (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the percentage of AR degradation relative to the loading control.
Cell Viability Assay (MTS Assay)
Objective: To assess the effect of ARV-766 on the viability and proliferation of prostate cancer cells.
Materials:
-
Prostate cancer cell lines
-
Cell culture medium and supplements
-
ARV-766
-
DMSO (vehicle control)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat cells with a serial dilution of ARV-766 or DMSO.
-
Incubate the plate for the desired duration (e.g., 72 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
In Vivo Xenograft Tumor Growth Study
Objective: To evaluate the anti-tumor efficacy of ARV-766 in a mouse model of prostate cancer.
Materials:
-
Immunodeficient mice (e.g., male SCID or nude mice)
-
Prostate cancer cells (e.g., LNCaP, VCaP) mixed with Matrigel
-
ARV-766 formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of prostate cancer cells and Matrigel into the flank of each mouse.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer ARV-766 or vehicle orally, once daily, at the desired dose levels.
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting to confirm AR degradation).
-
Plot tumor growth curves and calculate tumor growth inhibition for each treatment group.
Conclusion
ARV-766 (Luxdegalutamide) is a promising, orally bioavailable PROTAC that induces the degradation of the androgen receptor. Its unique mechanism of action allows it to overcome key resistance mechanisms to current anti-androgen therapies. Preclinical and clinical data have demonstrated its potent anti-tumor activity and a manageable safety profile. The detailed information and protocols provided in this guide are intended to support further research and development of this and other novel protein degraders in the field of oncology.
References
- 1. Facebook [cancer.gov]
- 2. Luxdegalutamide (ARV766) | Androgen Receptor | 2750830-09-0 | Invivochem [invivochem.com]
- 3. arvinasmedical.com [arvinasmedical.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Androgen receptor degraders overcome common resistance mechanisms developed during prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. urotoday.com [urotoday.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. ARV-766, an oral AR degrading PROTAC that targets wild-type and clinically relevant AR mutants | BioWorld [bioworld.com]
- 12. researchgate.net [researchgate.net]
- 13. ARV-766, a proteolysis targeting chimera (PROTAC) androgen receptor (AR) degrader, in metastatic castration-resistant prostate cancer (mCRPC): Initial results of a phase 1/2 study. - ASCO [asco.org]
- 14. A Study of ARV-766 Given by Mouth in Men With Metastatic Prostate Cancer [clin.larvol.com]
- 15. urologytimes.com [urologytimes.com]
Part 1: ARV-766 (Luxdegalutamide) - An Androgen Receptor Degrader
An In-depth Technical Guide on the Core Mechanism of Action of DB-766
Clarification on "this compound" Nomenclature: Initial research indicates that the designation "this compound" can be ambiguous. The vast majority of recent and clinically relevant research points to ARV-766 (Luxdegalutamide) , a PROTAC (PROteolysis TArgeting Chimera) androgen receptor (AR) degrader developed for the treatment of prostate cancer. Concurrent literature describes a distinct compound, DB766 , an arylimidamide with antiprotozoal properties against Leishmania. Given the depth of available data and its current significance in drug development, this guide will primarily focus on ARV-766. A dedicated section will provide a concise overview of the antiprotozoal DB766 to ensure clarity.
Introduction
ARV-766 (Luxdegalutamide) is an orally bioavailable, second-generation PROTAC designed for the targeted degradation of the androgen receptor (AR).[1] Developed by Arvinas, ARV-766 is under investigation for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1] It represents a significant therapeutic advancement over traditional AR inhibitors by eliminating the AR protein, thereby addressing key mechanisms of drug resistance.[1]
Core Mechanism of Action: PROTAC-Mediated Protein Degradation
As a heterobifunctional molecule, ARV-766 is composed of a ligand that binds to the androgen receptor and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[2] This unique structure allows ARV-766 to act as a molecular bridge, inducing proximity between the AR and the E3 ligase. This proximity facilitates the formation of a ternary complex, which triggers the ubiquitination of the AR.[3] The polyubiquitinated AR is then recognized and degraded by the proteasome, the cell's natural protein disposal machinery.[3] Following degradation of the AR, ARV-766 is released and can engage another AR molecule, acting in a catalytic manner.
Caption: Mechanism of action of ARV-766 as a PROTAC androgen receptor degrader.
Efficacy Against Wild-Type and Mutant Androgen Receptors
A critical feature of ARV-766 is its potent activity against both wild-type AR and clinically relevant AR ligand-binding domain (LBD) mutants.[4] These mutations, such as L702H, H875Y, and T878A, are known to confer resistance to standard-of-care androgen-deprivation therapies.[4] The ability of ARV-766 to degrade these mutant forms of the AR provides a promising strategy to overcome acquired resistance in mCRPC.
Quantitative Data
| Parameter | Cell Line | Value | Notes |
| DC₅₀ (Degradation) | VCaP | <1 nM | Half-maximal degradation concentration in wild-type VCaP cells.[5][6][7] |
| IC₅₀ (Proliferation) | VCaP | 11.5 nM | Half-maximal inhibitory concentration for cell proliferation.[8] |
| IC₅₀ (Proliferation) | LNCaP | 2.8 nM | Half-maximal inhibitory concentration for cell proliferation.[8] |
| Parameter | Model | Value | Notes |
| Dₘₐₓ (Degradation) | Murine Xenograft Models | >90% | Maximum observed degradation of AR at efficacious doses.[5][6][9] |
| Oral Bioavailability | Mouse | 67% | |
| Oral Bioavailability | Rat | 44% | |
| Oral Bioavailability | Dog | 31% | |
| Oral Bioavailability | Monkey | 99% | |
| Clinical Trial Dosing | Human (Phase 1/2) | 100 mg or 300 mg daily | Recommended doses for Phase 2 expansion.[2][10] |
Experimental Protocols
Objective: To quantify the dose-dependent degradation of the androgen receptor in prostate cancer cells following treatment with ARV-766.
Materials:
-
Prostate cancer cell lines (e.g., VCaP, LNCaP).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
ARV-766 stock solution (in DMSO).
-
Vehicle control (DMSO).
-
Phosphate-buffered saline (PBS).
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-AR, Mouse anti-GAPDH (loading control).
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Protocol:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of ARV-766 in complete culture medium. Aspirate the medium from the cells and replace it with the medium containing various concentrations of ARV-766 or vehicle control. Incubate for the desired time period (e.g., 18-24 hours).
-
Cell Lysis: Aspirate the treatment medium and wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells. Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing periodically.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Perform electrophoresis to separate the proteins. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against AR and GAPDH overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the corresponding HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the AR signal to the GAPDH signal.
Caption: Experimental workflow for assessing ARV-766-mediated AR degradation via Western Blot.
Objective: To evaluate the in vivo efficacy of orally administered ARV-766 in inhibiting the growth of prostate cancer xenografts.
Materials:
-
Immunocompromised mice (e.g., male nude mice).
-
Prostate cancer cells (e.g., VCaP).
-
Matrigel.
-
ARV-766 formulation for oral gavage.
-
Vehicle control for oral gavage.
-
Calipers for tumor measurement.
-
Standard animal housing and care facilities.
Protocol:
-
Cell Preparation and Implantation: Harvest prostate cancer cells and resuspend them in a mixture of PBS and Matrigel (1:1 ratio). Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
-
Dosing: Administer ARV-766 or vehicle control to the respective groups via oral gavage daily for the duration of the study.
-
Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Tissue Collection: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice. Excise the tumors for pharmacodynamic analysis (e.g., Western blot for AR levels).
Part 2: DB766 - An Antiprotozoal Agent
Introduction and Mechanism of Action
DB766 is a bis-arylimidamide compound with potent antiprotozoal activity, particularly against Leishmania species, the causative agents of leishmaniasis.[11] Its mechanism of action is not fully elucidated but is known to differ significantly from ARV-766. Studies suggest that DB766's antileishmanial action involves the parasite's sterol metabolism.[12] Resistance to DB766 in Leishmania donovani has been linked to a dramatic reduction in the expression of CYP5122A1, a cytochrome P450 enzyme involved in ergosterol metabolism.[12] This suggests that CYP5122A1 may be a target of or play a role in the activity of DB766.
Quantitative Data
| Parameter | Organism | Value |
| IC₅₀ | Leishmania donovani (intracellular amastigotes) | 0.036 µM[12][13] |
| IC₅₀ | Leishmania amazonensis (intracellular) | <0.1 µM[13] |
| IC₅₀ | Leishmania major (intracellular) | <0.1 µM[13] |
This guide provides a comprehensive overview of the mechanism of action, quantitative data, and experimental protocols for ARV-766, a clinically relevant androgen receptor degrader, while also clarifying its distinction from the antiprotozoal compound DB766.
References
- 1. Luxdegalutamide - Wikipedia [en.wikipedia.org]
- 2. arvinasmedical.com [arvinasmedical.com]
- 3. urotoday.com [urotoday.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Luxdegalutamide (ARV766) | Androgen Receptor | 2750830-09-0 | Invivochem [invivochem.com]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ARV-766 analog | PROTAC AR degrader | 2504913-62-4 | InvivoChem [invivochem.com]
- 10. ARV-766, a proteolysis targeting chimera (PROTAC) androgen receptor (AR) degrader, in metastatic castration-resistant prostate cancer (mCRPC): Initial results of a phase 1/2 study. - ASCO [asco.org]
- 11. Synthesis, DNA binding and antileishmanial activity of low molecular weight bis-arylimidamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Antileishmanial Efficacy and Pharmacokinetics of DB766-Azole Combinations - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Path to ARV-766 (Luxdegalutamide): A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARV-766, also known as Luxdegalutamide, has emerged as a promising second-generation androgen receptor (AR) degrader for the treatment of metastatic castration-resistant prostate cancer (mCRPC). Developed by Arvinas, this orally bioavailable Proteolysis Targeting Chimera (PROTAC) represents a significant advancement in the field of targeted protein degradation. Unlike traditional inhibitors that merely block the function of the androgen receptor, ARV-766 is designed to induce its ubiquitination and subsequent degradation by the proteasome, thereby eliminating the receptor from the cancer cells. This in-depth technical guide provides a comprehensive overview of the discovery, mechanism of action, and a plausible synthesis pathway of ARV-766, based on available scientific literature and patent disclosures.
Discovery and Development
The discovery of ARV-766 was a result of extensive medicinal chemistry efforts aimed at optimizing the first-generation AR degrader, ARV-110. The chemical structure of ARV-766 was officially disclosed at the American Association for Cancer Research (AACR) Annual Meeting in April 2023. Preclinical studies have demonstrated that ARV-766 potently degrades both wild-type and clinically relevant mutant forms of the androgen receptor, offering a potential therapeutic advantage in overcoming resistance mechanisms that can develop with existing AR-targeted therapies.[1] The promising preclinical profile of ARV-766 has led to its advancement into clinical trials to evaluate its safety and efficacy in patients with mCRPC.
Mechanism of Action: The PROTAC Approach
ARV-766 functions as a heterobifunctional molecule, a hallmark of PROTAC technology. It comprises three key components:
-
A ligand for the Androgen Receptor (AR): This "warhead" moiety specifically binds to the ligand-binding domain of the AR.
-
A ligand for an E3 Ubiquitin Ligase: This "anchor" moiety recruits the cellular protein degradation machinery, in this case, likely the Cereblon (CRBN) E3 ligase.
-
A flexible linker: This chemical tether connects the AR-binding and E3 ligase-binding moieties, bringing the target protein and the E3 ligase into close proximity.
This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to lysine residues on the surface of the androgen receptor. The resulting polyubiquitinated AR is then recognized and targeted for degradation by the 26S proteasome, a cellular machine responsible for degrading unwanted proteins. This catalytic process allows a single molecule of ARV-766 to induce the degradation of multiple AR molecules.
Plausible Synthesis Pathway of ARV-766
While a detailed, step-by-step synthesis of ARV-766 has not been explicitly published in peer-reviewed literature, a plausible synthetic route can be constructed based on the known chemical structure of the molecule, general methods for PROTAC synthesis, and information from patents filed by Arvinas. The synthesis of a complex molecule like ARV-766 is a multi-step process that involves the preparation of key intermediates, which are then coupled together to form the final compound.
The structure of ARV-766 can be deconstructed into three main building blocks:
-
The Androgen Receptor Ligand: An aryloxy cyclohexane derivative.
-
The E3 Ligase Ligand: A glutarimide-based moiety that binds to Cereblon.
-
The Linker: A piperazine-containing chain that connects the two ligands.
The following represents a potential, high-level synthetic strategy. It is important to note that the specific reagents, reaction conditions, and purification methods would require further optimization and are based on established chemical transformations.
Experimental Protocols (Hypothetical)
The following are hypothetical experimental protocols for the key coupling steps in the plausible synthesis of ARV-766, based on standard organic chemistry methodologies.
Step 1: Synthesis of the Linker-E3 Ligase Conjugate (Intermediate 3 to Final Product Analogue)
This step would likely involve an amide bond formation between the carboxylic acid of the linker and the amine group on the glutarimide-based E3 ligase ligand.
-
Reaction: To a solution of the glutarimide-containing intermediate (1.0 eq) and the linker carboxylic acid (1.1 eq) in an appropriate aprotic solvent such as dimethylformamide (DMF), is added a coupling agent like HATU (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq). The reaction mixture is stirred at room temperature for 12-24 hours.
-
Work-up and Purification: The reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired linker-E3 ligase conjugate.
Step 2: Final Coupling to the Androgen Receptor Ligand (Intermediate 5 to ARV-766)
The final step would involve coupling the fully assembled linker-E3 ligase ligand moiety to the androgen receptor ligand. This is also likely to be an amide bond formation.
-
Reaction: The androgen receptor ligand intermediate with a terminal amine (1.0 eq) and the linker-E3 ligase conjugate with a terminal carboxylic acid (or an activated ester) (1.1 eq) are dissolved in a suitable solvent like DMF. A coupling reagent such as T3P (1.5 eq) and a base like DIPEA (3.0 eq) are added. The reaction is stirred at room temperature until completion, as monitored by LC-MS.
-
Work-up and Purification: The reaction is quenched with water and the product is extracted with a suitable organic solvent like dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The final product, ARV-766, is purified by preparative HPLC to achieve high purity.
Quantitative Data
While specific yields for the synthesis of ARV-766 are not publicly available, preclinical data highlights its potent biological activity.
| Parameter | Value | Cell Line | Reference |
| AR Degradation (DC50) | <1 nM | VCaP (prostate cancer) | Arvinas Presentation |
| Tumor Growth Inhibition | Significant in xenograft models | LNCaP and VCaP | Arvinas Presentation |
Conclusion
ARV-766 (Luxdegalutamide) is a rationally designed PROTAC that exemplifies the potential of targeted protein degradation as a therapeutic strategy for prostate cancer. Its ability to effectively degrade both wild-type and mutant androgen receptors holds promise for overcoming drug resistance. While the detailed synthesis is proprietary, the plausible synthetic pathway outlined in this guide, based on established chemical principles and patent literature, provides a framework for understanding the assembly of this complex and important molecule. Further publications will likely provide more detailed insights into its synthesis and clinical performance, solidifying its role in the future of oncology.
References
In Vitro Characterization of DB-766: A Tale of Two Molecules
The designation "DB-766" appears in scientific literature referring to two distinct investigational compounds with different therapeutic targets and mechanisms of action. This technical guide provides an in-depth overview of the in vitro characterization of both entities: a potent anti-parasitic agent and a clinical-stage androgen receptor degrader, ARV-766. This document is intended for researchers, scientists, and professionals in drug development.
Section 1: this compound as an Anti-Parasitic Agent
This compound has been identified as a promising chemotherapeutic candidate for Chagas disease and leishmaniasis. It is a bis-arylimidamide that has demonstrated significant activity against the protozoan parasites Trypanosoma cruzi and Leishmania.
Data Presentation: In Vitro Potency
The following table summarizes the reported in vitro activity of this compound against parasitic strains.
| Target Organism | Stage | IC50 (nM) |
| Trypanosoma cruzi (Y strain) | Bloodstream trypomastigotes | 60[1] |
| Trypanosoma cruzi (Y strain) | Intracellular amastigotes | 25[1] |
| Leishmania | Intracellular | Nanomolar range[2] |
Analogs of this compound have also shown potent nanomolar activity against intracellular Leishmania with selectivity indexes greater than 100 when compared to J774 macrophages.[2]
Experimental Protocols
Detailed experimental protocols for the anti-parasitic assays are not exhaustively described in the available literature. However, a general methodology for determining the IC50 values for Trypanosoma cruzi and Leishmania is outlined below.
Workflow for Anti-parasitic IC50 Determination
Caption: General workflow for determining the in vitro anti-parasitic activity of this compound.
-
Parasite and Host Cell Culture : Trypanosoma cruzi trypomastigotes and amastigotes, or Leishmania promastigotes and amastigotes, are cultured under appropriate conditions. For intracellular assays, a suitable host cell line (e.g., J774 macrophages) is used.
-
Compound Preparation : this compound is dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[1] This stock is then serially diluted to obtain a range of concentrations for testing.
-
Infection and Treatment : Host cells are infected with the parasites. After a set period to allow for internalization, the cells are treated with the various concentrations of this compound.
-
Incubation : The treated, infected cells are incubated for a specific duration (e.g., 24-72 hours) to allow the compound to exert its effect.
-
Viability Assessment : The viability of the intracellular parasites is assessed using a suitable assay, such as a colorimetric method with a metabolic indicator (e.g., resazurin).
-
Data Analysis : The results are used to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC50) is calculated.
Section 2: ARV-766 (Luxdegalutamide) as an Androgen Receptor Degrader
ARV-766, also known as Luxdegalutamide, is an orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the androgen receptor (AR).[3][4] It is under development for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[3]
Mechanism of Action
ARV-766 is a heterobifunctional molecule that consists of a ligand that binds to the androgen receptor and another ligand that recruits an E3 ubiquitin ligase.[5][6] This dual binding induces the formation of a ternary complex between the androgen receptor and the E3 ligase, leading to the ubiquitination of the AR and its subsequent degradation by the proteasome.[3][5] This mechanism is distinct from traditional AR antagonists which only block the receptor's activity.[3] A key advantage of ARV-766 is its ability to degrade both wild-type AR and clinically relevant AR ligand-binding domain mutants, such as L702H, H875Y, and T878A, which are associated with resistance to other therapies.[4][7]
Signaling Pathway of ARV-766 Action
Caption: Mechanism of action of ARV-766 as a PROTAC androgen receptor degrader.
Data Presentation
While specific quantitative in vitro data such as DC50 (concentration for 50% degradation) or binding affinities (Kd) are not detailed in the provided search results, preclinical data have demonstrated that ARV-766 robustly suppresses tumor growth.[5] The compound is currently in Phase I/II clinical trials.[5]
Experimental Protocols
The in vitro characterization of a PROTAC like ARV-766 involves a series of assays to confirm its mechanism of action.
Workflow for In Vitro Characterization of a PROTAC
Caption: Experimental workflow for the in vitro characterization of a PROTAC like ARV-766.
-
Binding Assays :
-
Target Binding : The affinity of ARV-766 for the androgen receptor is determined using biophysical techniques such as Surface Plasmon Resonance (SPR) or Time-Resolved Fluorescence Energy Transfer (TR-FRET).
-
E3 Ligase Binding : Similarly, the binding affinity to the recruited E3 ligase (e.g., Von Hippel-Lindau or Cereblon) is quantified.
-
-
Cellular Degradation Assays :
-
Western Blotting : Prostate cancer cell lines (expressing wild-type or mutant AR) are treated with increasing concentrations of ARV-766. The levels of AR protein are then measured by Western blot to demonstrate degradation.
-
DC50/Dmax Determination : The concentration of ARV-766 that results in 50% degradation of the target protein (DC50) and the maximum level of degradation (Dmax) are calculated from the Western blot data.
-
-
Functional Cellular Assays :
-
Cell Viability Assays : The effect of AR degradation on the viability of prostate cancer cells is measured using assays like CellTiter-Glo® (CTG) or Sulforhodamine B (SRB).
-
Target Gene Expression Analysis : The expression of AR-regulated downstream genes is quantified by quantitative PCR (qPCR) to confirm the functional consequence of AR degradation.
-
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Antileishmanial bis-arylimidamides: DB766 analogs modified in the linker region and bis-arylimidamide structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Luxdegalutamide - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arvinasmedical.com [arvinasmedical.com]
- 7. Facebook [cancer.gov]
The Pharmacokinetic Profile of DB-766 (ARV-766/Luxdegalutamide): An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DB-766, also known as ARV-766 and Luxdegalutamide, is an investigational, orally bioavailable small molecule classified as a Proteolysis Targeting Chimera (PROTAC). It is designed to selectively target the androgen receptor (AR) for degradation, a novel mechanism of action with potential for the treatment of metastatic castration-resistant prostate cancer (mCRPC). This technical guide provides a comprehensive overview of the currently available pharmacokinetic (PK) data for this compound, compiled from preclinical and clinical studies.
Mechanism of Action: Androgen Receptor Degradation
This compound functions by inducing the degradation of the androgen receptor through the ubiquitin-proteasome system. As a heterobifunctional molecule, it simultaneously binds to the androgen receptor and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of the AR, marking it for degradation by the proteasome. This mechanism leads to the clearance of the AR protein, thereby inhibiting androgen signaling in prostate cancer cells.
Figure 1: Mechanism of Action of this compound (ARV-766).
Preclinical Pharmacokinetics
Preclinical studies have demonstrated that this compound is orally bioavailable and induces robust degradation of the androgen receptor in in vivo models.
In Vitro ADME Profile
A summary of the available in vitro absorption, distribution, metabolism, and excretion (ADME) data is presented in Table 1.
| Parameter | Assay System | Result | Citation |
| Permeability | Caco-2 cells | Low permeability | [1] |
| Metabolism | Human Liver Microsomes (HLM) | Relatively stable | [1] |
| Human Hepatocytes | Relatively stable | [1] | |
| Major Metabolic Pathway | Human Plasma, HLM, Hepatocytes | Hydrolysis | [1] |
| Minor Metabolic Pathways | Human Plasma, HLM, Hepatocytes | Oxidation, De-alkylation, Demethylation | [1] |
| Transporter Substrate | P-glycoprotein (Pgp) | Yes | [1] |
| Breast Cancer Resistance Protein (BCRP) | Yes | [1] |
Table 1: Summary of In Vitro ADME Properties of this compound
In Vivo Pharmacokinetics in Animal Models
While specific quantitative parameters such as oral bioavailability, half-life, clearance, and volume of distribution in animal models are not publicly available, preclinical studies have confirmed that this compound is orally bioavailable and demonstrates dose-dependent tumor growth inhibition in xenograft models of prostate cancer.
Clinical Pharmacokinetics
Preliminary pharmacokinetic data for this compound is available from the Phase 1/2 clinical trial NCT05067140 in patients with metastatic castration-resistant prostate cancer.
Absorption and Distribution
This compound is orally administered and exhibits dose-dependent increases in plasma exposure.[2][3][4] A notable characteristic is its accumulation at steady state.
| Parameter | Value | Citation |
| Route of Administration | Oral | [2][4] |
| Dose Proportionality | Dose-dependent exposure observed | [2][3][4] |
| Accumulation at Steady State | Approximately 5- to 8-fold | [2][3][4] |
Table 2: Clinical Pharmacokinetic Characteristics of this compound
Metabolism and Excretion
Consistent with preclinical findings, hydrolysis is the major metabolic pathway for this compound in humans.[1] Further details on the excretion pathways and the identity of metabolites in humans are not yet publicly available.
Drug-Drug Interactions
In vitro studies have been conducted to evaluate the potential for this compound to be involved in drug-drug interactions (DDI).
| Interaction Type | Transporter/Enzyme | Result | Citation |
| Inhibition | BCRP | Inhibitor | [1] |
| Pgp | Inhibitor | [1] | |
| MATE1 | Inhibitor | [1] | |
| Induction (mRNA) | CYP3A4 | Inducer | [5] |
| CYP2C8 | Inducer | [5] |
Table 3: In Vitro Drug-Drug Interaction Potential of this compound
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic studies of this compound are not publicly available at this time, as is common for an investigational compound. However, based on standard practices in the field, the following general methodologies are likely to have been employed.
Preclinical In Vivo Pharmacokinetic Study Workflow
Figure 2: General Workflow for Preclinical Pharmacokinetic Studies.
Animal Models: Standard rodent (e.g., mice, rats) and non-rodent (e.g., dogs) species are typically used. Dosing: this compound would be formulated in a suitable vehicle and administered orally (e.g., by gavage). Intravenous administration would also be performed to determine absolute bioavailability. Sample Collection: Blood samples would be collected at various time points post-dose from a suitable blood vessel. Sample Processing: Plasma would be separated from whole blood by centrifugation and stored frozen until analysis. Bioanalysis: Plasma concentrations of this compound would be determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6][7][8][9][10]
Clinical Pharmacokinetic Study Protocol (NCT05067140)
Study Design: A Phase 1/2, open-label, dose-escalation and cohort expansion trial.[2][4] Patient Population: Men with metastatic castration-resistant prostate cancer.[2][4] Dosing Regimen: Oral administration of this compound once daily.[2][4] PK Sampling: Serial blood samples would be collected at pre-defined time points after dosing to determine the plasma concentration-time profile of this compound. Bioanalytical Method: A validated LC-MS/MS method would be used to quantify this compound concentrations in plasma samples.
Summary and Future Directions
The available pharmacokinetic data for this compound (ARV-766/Luxdegalutamide) indicate that it is an orally bioavailable androgen receptor degrader with dose-dependent exposure and significant accumulation at steady state. The primary metabolic pathway is hydrolysis. While this information provides a foundational understanding of its pharmacokinetic profile, a comprehensive characterization will require the public disclosure of more detailed quantitative data from both preclinical and ongoing clinical studies. Key areas for future elucidation include the definitive oral bioavailability in humans, plasma protein binding, the full metabolite profile and their activities, and the clinical significance of the observed in vitro drug-drug interaction potential. As this compound progresses through clinical development, a more complete and in-depth pharmacokinetic profile will emerge, which will be critical for its potential future use in the treatment of prostate cancer.
References
- 1. ARV-766 analog | PROTAC AR degrader | 2504913-62-4 | InvivoChem [invivochem.com]
- 2. ascopubs.org [ascopubs.org]
- 3. researchgate.net [researchgate.net]
- 4. ARV-766, a proteolysis targeting chimera (PROTAC) androgen receptor (AR) degrader, in metastatic castration-resistant prostate cancer (mCRPC): Initial results of a phase 1/2 study. - ASCO [asco.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. jneonatalsurg.com [jneonatalsurg.com]
- 7. selectscience.net [selectscience.net]
- 8. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 10. Development and validation of a bioanalytical assay on LC/MS/MS to quantify enzalutamide and N-desmethylenzalutamide in human plasma. - ASCO [asco.org]
DB-766: A Preclinical and Safety Overview for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes publicly available preclinical and clinical safety information on DB-766 (also known as ARV-766 and Luxdegalutamide). Comprehensive toxicological screening data from formal preclinical studies are not publicly available at this time. This guide is intended for informational purposes and should not be considered a complete toxicological profile.
Introduction
This compound is an orally bioavailable, second-generation PROteolysis TArgeting Chimera (PROTAC) designed to selectively degrade the androgen receptor (AR).[1][2] Developed by Arvinas, this compound is currently in Phase I/II clinical trials for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1] Unlike traditional androgen receptor antagonists that block receptor activity, this compound functions by inducing the ubiquitination and subsequent proteasomal degradation of the AR protein.[1] This mechanism of action has shown promise in overcoming resistance associated with AR mutations.[1]
This technical guide provides a summary of the available preclinical data and an overview of the clinical safety profile of this compound, with a focus on aspects relevant to drug development professionals.
Preclinical Pharmacology and Efficacy
Preclinical studies have demonstrated that this compound potently and selectively degrades both wild-type and clinically relevant mutant forms of the androgen receptor, including L702H, H875Y, and T878A mutations.[1] In vivo studies using LNCaP and VCaP xenograft models have shown that oral administration of this compound leads to robust AR degradation of over 90% at efficacious doses, resulting in significant and dose-dependent tumor growth inhibition.
In Vitro Toxicology and Drug-Drug Interaction Potential
Limited in vitro data is available regarding the toxicological profile and drug-drug interaction (DDI) potential of this compound. The following tables summarize the key findings from studies on cytochrome P450 (CYP) enzyme induction and inhibition, as well as transporter inhibition.
Table 1: In Vitro Cytochrome P450 (CYP) Induction Potential of this compound
| CYP Isoform | Induction Observed |
| CYP1A2 | No |
| CYP2B6 | No |
| CYP2C9 | No |
| CYP3A4 | Yes |
| CYP2C8 | Yes |
Experimental Protocol: CYP Induction Assay (General Methodology)
Human hepatocytes are typically incubated with varying concentrations of the test compound (this compound) for a specified period (e.g., 48-72 hours). The expression levels of CYP mRNA are then quantified using methods such as quantitative reverse transcription PCR (qRT-PCR). An increase in mRNA expression compared to a vehicle control indicates induction.
Table 2: In Vitro Cytochrome P450 (CYP) Inhibition Potential of this compound
| CYP Isoform | Inhibition Observed |
| Data not publicly available |
Table 3: In Vitro Transporter Inhibition Potential of this compound
| Transporter | Inhibition Observed |
| Data not publicly available |
Clinical Safety and Tolerability
As of early 2024, this compound has demonstrated a favorable safety profile in Phase I/II clinical trials involving patients with mCRPC. No dose-limiting toxicities have been reported, and the compound is generally well-tolerated. Further details on the types and frequencies of adverse events are anticipated as clinical development progresses.
Mechanism of Action: PROTAC-Mediated Degradation
This compound is a heterobifunctional molecule composed of a ligand that binds to the androgen receptor and another ligand that recruits an E3 ubiquitin ligase. This dual binding brings the AR in close proximity to the E3 ligase, facilitating the transfer of ubiquitin molecules to the AR. The polyubiquitinated AR is then recognized and degraded by the proteasome.
Caption: Mechanism of action of this compound as a PROTAC, leading to the degradation of the Androgen Receptor.
Experimental Workflow: PROTAC Development and Screening
The development of a PROTAC like this compound involves a multi-step process, from initial design to preclinical evaluation. The following diagram illustrates a generalized workflow for PROTAC development.
Caption: A generalized workflow for the discovery and preclinical development of a PROTAC therapeutic.
Conclusion and Future Directions
This compound represents a promising therapeutic modality for patients with mCRPC, particularly those with resistance to current standards of care. The publicly available data suggest a favorable preliminary safety profile. However, a comprehensive understanding of its toxicological properties will require the disclosure of data from formal preclinical safety studies. As this compound progresses through clinical trials, further information on its long-term safety and efficacy will become available, providing a clearer picture of its potential role in the treatment of prostate cancer. Drug development professionals should remain vigilant for forthcoming publications and presentations from Arvinas and their collaborators for more detailed insights into the toxicological profile of this novel agent.
References
DB-766: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction: DB-766, an aryl-imidamide, has demonstrated significant potential as an anti-parasitic agent, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. A critical aspect of the preclinical development of any new chemical entity is the thorough characterization of its physicochemical properties, with solubility and stability being paramount. These parameters profoundly influence a drug's formulation, bioavailability, and ultimately, its therapeutic efficacy and safety profile. This technical guide provides an in-depth overview of the known solubility and stability characteristics of this compound, alongside generalized experimental protocols for assessing these properties in novel drug candidates.
Solubility Profile of this compound
The aqueous solubility of a drug substance is a key determinant of its oral bioavailability. Poor solubility can lead to low absorption and insufficient drug concentration at the target site.
Qualitative Assessment
Published literature consistently describes this compound as having "poor solubility". This characteristic necessitated the development of a methanesulfonic acid salt, designated as DB1965, to improve its solubility for in vivo studies. The conversion to a salt form is a common strategy to enhance the dissolution rate and aqueous solubility of poorly soluble parent compounds.
Quantitative Solubility Data
As of the latest available data, specific quantitative solubility values for this compound (e.g., in mg/mL or µM) in various aqueous and organic solvents have not been publicly disclosed. The following table provides a template for how such data would typically be presented.
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method |
| Water (pH 7.4) | 25 | Data Not Available | HPLC-UV |
| 0.1 N HCl (pH 1.2) | 37 | Data Not Available | HPLC-UV |
| Phosphate Buffer (pH 6.8) | 37 | Data Not Available | HPLC-UV |
| Ethanol | 25 | Data Not Available | Gravimetric |
| DMSO | 25 | Data Not Available | Gravimetric |
Table 1: Representative Table for Quantitative Solubility Data of this compound.
Experimental Protocol for Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous medium (e.g., phosphate-buffered saline, pH 7.4) in a sealed, clear glass vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Visual inspection for the presence of undissolved solid material should be confirmed.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes).
-
Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with an appropriate mobile phase. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Determine the solubility based on the measured concentration and the dilution factor.
Caption: Workflow for solubility determination using the shake-flask method.
Stability Profile of this compound
Stability studies are essential to determine the shelf-life of a drug substance and to identify potential degradation products, which could be inactive or even toxic.
Metabolic Stability
Preliminary metabolic stability studies using liver microsomes have indicated that this compound is more extensively metabolized by mouse and hamster microsomes compared to those from rats and humans. This suggests potential species-dependent differences in its pharmacokinetic profile. However, specific degradation pathways and the identity of metabolites have not been fully elucidated.
Chemical Stability
There is currently no publicly available data on the forced degradation studies or long-term stability of this compound under various stress conditions (e.g., pH, temperature, light). Such studies are crucial for identifying the intrinsic stability of the molecule and for developing a stable formulation.
The following table outlines the typical conditions for a forced degradation study.
| Stress Condition | Parameters | Purpose |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 24h | To assess degradation in acidic conditions. |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 24h | To assess degradation in alkaline conditions. |
| Oxidation | 3% H₂O₂, RT, 24h | To evaluate sensitivity to oxidative stress. |
| Thermal Stress | 80°C, 48h (solid state) | To determine the impact of high temperature. |
| Photostability | ICH Q1B conditions | To assess degradation upon exposure to light. |
Table 2: Representative Forced Degradation Study Conditions for this compound.
Experimental Protocol for Stability Assessment in Solution
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Incubation: Dilute the stock solution into various aqueous buffers (e.g., pH 1.2, 6.8, and 7.4) to a final concentration suitable for analysis. Incubate these solutions at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
Time-Point Sampling: At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each solution.
-
Quenching (for metabolic stability): For microsomal stability assays, the reaction is typically quenched by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins.
-
Analysis: Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of this compound. The appearance of new peaks would indicate the formation of degradation products.
-
Data Analysis: Plot the natural logarithm of the remaining this compound concentration versus time. The degradation rate constant (k) can be determined from the slope of the line, and the half-life (t½) can be calculated using the equation: t½ = 0.693 / k.
Caption: Hypothetical metabolic degradation pathway for this compound.
Mechanism of Action and Relationship to Physicochemical Properties
This compound and other aromatic diamidines act as DNA minor groove binders. This interaction is crucial for their anti-parasitic activity. The planarity and charge distribution of the molecule, which are influenced by its solubility and stability, are critical for effective binding to the AT-rich regions of the parasite's kinetoplast DNA.
Caption: Simplified signaling pathway for the mechanism of action of this compound.
Conclusion and Future Directions
While this compound shows considerable promise as an anti-parasitic agent, the lack of comprehensive, publicly available data on its solubility and stability highlights a significant gap in its preclinical characterization. Future work should focus on generating robust quantitative data for these parameters. A thorough understanding of the physicochemical properties of this compound is essential for the rational design of effective and stable formulations, which will be critical for its successful clinical development. The experimental protocols and data presentation formats outlined in this guide provide a framework for conducting and reporting these vital studies.
An In-depth Technical Guide to ARV-766: A Second-Generation PROTAC Androgen Receptor Degrader and its Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
ARV-766 (Luxdegalutamide) is a pioneering second-generation, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the androgen receptor (AR). As a critical driver of disease progression in prostate cancer, the androgen receptor remains a key therapeutic target. ARV-766 represents a significant advancement over its predecessor, ARV-110 (Bavdegalutamide), demonstrating a broader efficacy profile, particularly against clinically relevant AR ligand-binding domain (LBD) mutations, and improved tolerability.[1][2] This technical guide provides a comprehensive overview of ARV-766, its primary analogue ARV-110, and the underlying principles of their mechanism of action. It includes a compilation of available quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Introduction: The Evolution of Androgen Receptor Degraders
The androgen receptor is a member of the nuclear receptor superfamily that, upon activation by androgens, regulates gene expression pivotal to the development and progression of prostate cancer. While first and second-generation antiandrogen therapies have been effective, resistance often emerges through mechanisms such as AR mutations, amplification, and the expression of splice variants.
PROTACs offer a novel therapeutic modality by harnessing the cell's own ubiquitin-proteasome system to induce the degradation of target proteins. These heterobifunctional molecules consist of a ligand that binds to the target protein, another that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the target protein.
ARV-110 (Bavdegalutamide) was the first oral AR-targeting PROTAC to enter clinical trials.[1] Building on the insights gained from ARV-110, ARV-766 was developed as an optimized, second-generation degrader with enhanced properties.[3][4]
Analogues and Derivatives: A Focus on ARV-766 and ARV-110
The development of ARV-766 was a direct evolution from its predecessor, ARV-110. The structural modifications aimed to improve efficacy against a wider range of AR mutations and enhance its drug-like properties.
ARV-110 (Bavdegalutamide): The First-in-Class Oral AR PROTAC
ARV-110 demonstrated the feasibility of using an oral PROTAC to degrade the androgen receptor in a clinical setting. It showed promising activity, particularly in patients with certain AR mutations. However, its efficacy was limited against some resistance-conferring mutations, such as the AR L702H mutation.[1]
ARV-766 (Luxdegalutamide): The Second-Generation Advancement
ARV-766 was designed to overcome the limitations of ARV-110. Key optimizations include a simpler glutarimide recruiting element for the E3 ligase and improved stereochemical stability.[4] These modifications result in a broader genotype coverage, including potent degradation of the AR L702H mutant, which is associated with resistance to other AR-targeted therapies.[1][5] Preclinical data has shown that ARV-766 robustly suppresses tumor growth, even in high androgen environments.[3]
Quantitative Data Summary
The following tables summarize the available quantitative data for ARV-766 and its key analogue, ARV-110, from preclinical and clinical studies.
Table 1: Preclinical In Vitro Degradation Activity
| Compound | Cell Line | Target | DC50 (nM) | Dmax (%) | Reference(s) |
| ARV-766 | VCaP (prostate cancer) | Wild-type AR | <1 | >94 | [6][7] |
| LNCaP (prostate cancer) | Wild-type AR | <1.3 | >91 | [7] | |
| ARV-110 | VCaP (prostate cancer) | Wild-type AR | ~1 | >95 | [4] |
| LNCaP (prostate cancer) | Wild-type AR | ~1 | >95 | [4] |
DC50: Half-maximal degradation concentration; Dmax: Maximum degradation
Table 2: Preclinical In Vivo Degradation and Efficacy
| Compound | Model | Dose | AR Degradation (%) | Tumor Growth Inhibition (TGI) (%) | Reference(s) |
| ARV-766 | VCaP Xenograft (intact mice) | 10 mg/kg/day (oral) | Not specified | 98 | [7] |
| VCaP Xenograft (intact mice) | 3 mg/kg/day (oral) | Not specified | 74 | [7] | |
| VCaP Xenograft (intact mice) | 1 mg/kg/day (oral) | Not specified | 34 | [7] | |
| ARV-110 | LNCaP/VCaP/PDX Xenografts | 1 mg/kg/day (oral) | >90 | Significant | [4] |
PDX: Patient-Derived Xenograft
Table 3: Clinical Efficacy of ARV-766 in Metastatic Castration-Resistant Prostate Cancer (mCRPC)
| Patient Population | Endpoint | Result | Reference(s) |
| Patients with AR LBD mutations | PSA50 (≥50% PSA decline) | 42-50% | [8][9][10][11] |
| Patients with AR L702H mutation | PSA50 (≥50% PSA decline) | 60% (3 of 5 patients) | [1][11] |
| RECIST-evaluable patients with AR LBD mutations | Partial Response | 50% (2 of 4 patients) | [11] |
PSA: Prostate-Specific Antigen; RECIST: Response Evaluation Criteria in Solid Tumors
Signaling Pathways and Mechanism of Action
ARV-766 functions by inducing the degradation of the androgen receptor through the ubiquitin-proteasome pathway.
Caption: Mechanism of action of ARV-766.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used in the evaluation of ARV-766 and its analogues.
Western Blot for Androgen Receptor Degradation
This protocol is a standard method to quantify the reduction of AR protein levels in cells following treatment with a PROTAC.
Caption: Western Blot workflow for AR degradation.
Detailed Methodology:
-
Cell Culture and Treatment: Prostate cancer cells (e.g., VCaP, LNCaP) are seeded in appropriate culture plates and allowed to adhere. Cells are then treated with various concentrations of ARV-766, ARV-110, or vehicle control for a specified duration (e.g., 24 hours).
-
Lysis and Protein Quantification: After treatment, cells are washed with ice-cold PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a protein assay, such as the BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the androgen receptor. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponding to the androgen receptor is quantified and normalized to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.
Cell Viability Assay
This assay determines the effect of ARV-766 on the proliferation and viability of prostate cancer cells.
Caption: Cell viability assay workflow.
Detailed Methodology:
-
Cell Seeding: Prostate cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of ARV-766 or its analogues.
-
Incubation: The plates are incubated for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Measurement: A cell viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent ATP-based assay (e.g., CellTiter-Glo®), is added to each well.
-
Data Acquisition and Analysis: The absorbance or luminescence is measured using a plate reader. The data is normalized to vehicle-treated controls, and the half-maximal inhibitory concentration (IC50) is calculated.
In Vivo Xenograft Model
This protocol outlines a typical in vivo study to assess the anti-tumor efficacy of ARV-766 in a mouse model.
Caption: In vivo xenograft study workflow.
Detailed Methodology:
-
Tumor Implantation: Prostate cancer cells (e.g., VCaP) are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a specified size, at which point the mice are randomized into different treatment groups (e.g., vehicle control, ARV-766 at various doses).
-
Drug Administration: The compounds are administered to the mice, typically via oral gavage, on a defined schedule (e.g., once daily).
-
Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis, such as Western blotting to confirm target degradation.
Conclusion
ARV-766 stands as a promising second-generation androgen receptor degrader with a compelling preclinical and clinical profile. Its development from ARV-110 highlights a successful structure-based design approach to improve efficacy against resistance mutations and enhance overall tolerability. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and drug development professionals working in the field of targeted protein degradation and prostate cancer therapeutics. Further investigation into the long-term efficacy and safety of ARV-766 will be critical in establishing its role in the clinical management of advanced prostate cancer.
References
- 1. Arvinas' two AR receptor PROTAC therapies show positive results in Phase 1/2 clinical trials [synapse.patsnap.com]
- 2. Potential of Arvinas’ PROTAC® AR Degraders Reinforced by 11.1 months rPFS with Bavdegalutamide and Updated Positive Interim Data from Second Generation ARV-766 in mCRPC | Arvinas [ir.arvinas.com]
- 3. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. ARV-766|CAS 2750830-09-0 |DC Chemicals [dcchemicals.com]
- 6. ARV-766 analog | PROTAC AR degrader | 2504913-62-4 | InvivoChem [invivochem.com]
- 7. arvinasmedical.com [arvinasmedical.com]
- 8. Arvinas Announces Interim Data from the ARV-766 Phase 1/2 Dose Escalation and Expansion Trial Showing Promising Signals of Efficacy in Late-line mCRPC, Including in Patients with AR L702H Mutations | Arvinas [ir.arvinas.com]
- 9. ARV-766, a proteolysis targeting chimera (PROTAC) androgen receptor (AR) degrader, in metastatic castration-resistant prostate cancer (mCRPC): Initial results of a phase 1/2 study. - ASCO [asco.org]
- 10. researchgate.net [researchgate.net]
- 11. urotoday.com [urotoday.com]
The Rise of a New Androgen Receptor Degrader: A Technical Guide to the Intellectual Property and Core Science of Luxdegalutamide (ARV-766)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of advanced prostate cancer therapeutics, a novel class of drugs known as Proteolysis Targeting Chimeras (PROTACs) is emerging as a powerful modality to overcome resistance to standard-of-care treatments. Luxdegalutamide (also known as ARV-766), an investigational oral PROTAC, is at the forefront of this innovation. Developed by Arvinas, this second-generation androgen receptor (AR) degrader is engineered to eliminate the androgen receptor protein, a key driver of prostate cancer growth, rather than merely inhibiting it. This technical guide provides an in-depth overview of the core intellectual property, mechanism of action, preclinical and clinical data, and the experimental underpinnings of ARV-766.
Intellectual Property Landscape
The intellectual property surrounding Luxdegalutamide is robust, with a multi-layered patent strategy. While a specific patent exclusively covering the composition of matter of Luxdegalutamide is part of a patent family with applications pending, Arvinas has secured broader patents for its bifunctional compounds designed to degrade the androgen receptor.
Key patents, such as US11964945B2 and US10584101B2 , describe the fundamental structure of these PROTACs as comprising an androgen receptor binding moiety, a linker, and a cereblon E3 ligase binding moiety. According to Arvinas's SEC filings, the patent family covering the specific composition of matter for ARV-766 is expected to have a patent term until 2040 . An additional patent family covering the methods of using ARV-766 for treating cancer is expected to extend until 2043 . This comprehensive patent portfolio provides a strong foundation for the continued development and potential commercialization of this novel therapeutic.
Mechanism of Action: Hijacking the Cellular Machinery for Protein Degradation
Luxdegalutamide operates through a novel mechanism of action that leverages the cell's own protein disposal system, the ubiquitin-proteasome pathway. As a heterobifunctional molecule, it acts as a molecular bridge, bringing the target androgen receptor in close proximity to the Cereblon (CRBN) E3 ubiquitin ligase.[1]
This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the androgen receptor, tagging it for destruction. The poly-ubiquitinated androgen receptor is then recognized and degraded by the proteasome. A key advantage of this catalytic process is that a single molecule of Luxdegalutamide can induce the degradation of multiple androgen receptor proteins, leading to a profound and sustained suppression of androgen receptor signaling. This mechanism is effective against both wild-type androgen receptor and clinically relevant mutants, such as L702H, H875Y, and T878A, which are associated with resistance to conventional androgen receptor inhibitors.[2][3]
Quantitative Data Summary
The preclinical and clinical development of Luxdegalutamide has yielded promising quantitative data, demonstrating its potent and selective degradation of the androgen receptor and its anti-tumor activity.
Table 1: Preclinical In Vitro Activity of Luxdegalutamide
| Cell Line | Androgen Receptor Status | DC50 (nM) | Dmax (%) | Reference |
| LNCaP | Wild-type | < 1.3 | > 91 | [4] |
| VCaP | Wild-type | < 1 | > 94 | [3][4] |
DC50: Half-maximal degradation concentration; Dmax: Maximal degradation.
Table 2: Preclinical In Vivo Efficacy of Luxdegalutamide
| Animal Model | Treatment | Dose (mg/kg/day) | Tumor Growth Inhibition (%) | Reference |
| Intact (non-castrated) CB17/SCID mice with VCaP xenografts | Luxdegalutamide | 1 | 34 | [4] |
| 3 | 74 | [4] | ||
| 10 | 98 | [4] |
Table 3: Clinical Activity of Luxdegalutamide in Phase 1/2 Trial (mCRPC)
| Patient Population | Endpoint | Result | Reference |
| PSA-evaluable with AR LBD mutations (n=28) | PSA50 Response Rate | 50.0% | [5][6] |
mCRPC: metastatic Castration-Resistant Prostate Cancer; AR LBD: Androgen Receptor Ligand-Binding Domain; PSA50: ≥50% decline in Prostate-Specific Antigen.
Table 4: Treatment-Related Adverse Events (TRAEs) in Phase 1/2 Trial (≥10% of patients)
| Adverse Event | Any Grade (%) | Grade 3 (%) | Reference |
| Fatigue | 36 | 3 | [5] |
| Nausea | 19 | 1 | [5] |
| Diarrhea | 15 | 1 | [5] |
| Alopecia | 14 | 0 | [5] |
| Increased blood creatinine | 13 | 0 | [5] |
| Decreased appetite | 11 | 0 | [5] |
Experimental Protocols
Disclaimer: The following experimental protocols are representative methodologies for the evaluation of PROTACs like Luxdegalutamide. Detailed, peer-reviewed protocols specific to the preclinical development of Luxdegalutamide have not been publicly released. These generalized protocols are based on standard techniques in the field and information inferred from conference abstracts.
Western Blot for Androgen Receptor Degradation
-
Cell Culture and Treatment: Prostate cancer cell lines (e.g., LNCaP, VCaP) are cultured in appropriate media. Cells are seeded in 6-well plates and allowed to adhere overnight. Cells are then treated with a dose-response of Luxdegalutamide or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody against the androgen receptor. A loading control antibody (e.g., GAPDH or β-actin) is used for normalization.
-
Detection and Analysis: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.
Cell Viability Assay
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with a serial dilution of Luxdegalutamide or vehicle control for a specified duration (e.g., 72 hours).
-
Viability Measurement: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle-treated control, and IC50 values are calculated using non-linear regression analysis.
In Vivo Xenograft Studies
-
Animal Model: Male immunodeficient mice (e.g., CB17/SCID) are used.
-
Tumor Implantation: VCaP cells are implanted subcutaneously into the flanks of the mice.
-
Treatment: Once tumors reach a specified volume, mice are randomized into treatment groups. Luxdegalutamide is formulated for oral administration and dosed daily at various concentrations (e.g., 1, 3, 10 mg/kg). A vehicle control group is also included.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint and Analysis: At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated for each treatment group relative to the vehicle control.
Logical Relationships and Advantages
The degradation-based mechanism of Luxdegalutamide offers several theoretical advantages over traditional androgen receptor inhibitors, which are based on competitive antagonism.
Conclusion
Luxdegalutamide (ARV-766) represents a significant advancement in the field of targeted protein degradation for the treatment of prostate cancer. Its novel mechanism of action, which leads to the elimination of the androgen receptor, has shown considerable promise in preclinical models and early clinical trials, particularly in the context of resistance to existing therapies. The robust intellectual property portfolio provides a strong foundation for its further development. As more data from ongoing clinical trials become available, Luxdegalutamide may offer a new and effective therapeutic option for patients with advanced prostate cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Luxdegalutamide - Wikipedia [en.wikipedia.org]
- 3. ARV-766 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. ARV-766, an oral AR degrading PROTAC that targets wild-type and clinically relevant AR mutants | BioWorld [bioworld.com]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for ARV-766 (Luxdegalutamide) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARV-766 (also known as Luxdegalutamide) is a potent and orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to selectively degrade the Androgen Receptor (AR).[1] Unlike traditional inhibitors that merely block the receptor's function, ARV-766 facilitates the ubiquitination and subsequent proteasomal degradation of the AR protein. This mechanism of action makes it a promising therapeutic agent for prostate cancer, particularly in castration-resistant prostate cancer (CRPC) where AR signaling remains a key driver of disease progression. These application notes provide detailed protocols for the in vitro characterization of ARV-766 in relevant cancer cell lines.
Mechanism of Action
ARV-766 is a heterobifunctional molecule that simultaneously binds to the Androgen Receptor and an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the polyubiquitination of the AR. The ubiquitinated AR is then recognized and degraded by the 26S proteasome.[2] This degradation effectively eliminates AR protein from the cell, thereby inhibiting downstream signaling pathways that promote tumor growth.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of ARV-766 in relevant prostate cancer cell lines.
| Cell Line | AR Status | DC50 (nM) | Dmax (%) | Reference |
| LNCaP | Positive | < 1.3 | > 91 | [3] |
| VCaP | Positive | < 1.0 | > 94 | [3][4] |
Table 1: In vitro degradation of Androgen Receptor by ARV-766. DC50 represents the half-maximal degradation concentration, and Dmax is the maximum percentage of degradation.
| Cell Line | Assay | Endpoint | Incubation Time | Result |
| LNCaP | Proliferation | Inhibition of cell growth | 72 hours | Dose-dependent inhibition |
| VCaP | Proliferation | Inhibition of cell growth | 72 hours | Dose-dependent inhibition |
| LNCaP | Apoptosis | Induction of apoptosis | 48-72 hours | Dose-dependent increase in apoptosis |
| VCaP | Apoptosis | Induction of apoptosis | 48-72 hours | Dose-dependent increase in apoptosis |
Table 2: Summary of in vitro cellular effects of ARV-766.
Experimental Protocols
Cell Culture
Recommended Cell Lines:
-
AR-Positive: LNCaP, VCaP
-
AR-Negative (Negative Control): PC-3, DU-145[5]
Culture Medium:
-
LNCaP, 22Rv1, PC-3, DU-145: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
VCaP: DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
Culture Conditions:
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
Western Blot for Androgen Receptor Degradation
This protocol is designed to quantify the degradation of the Androgen Receptor following treatment with ARV-766.
Materials:
-
Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Primary Antibody: Anti-Androgen Receptor antibody
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a dose range of ARV-766 (e.g., 0.1 nM to 1000 nM) for a specified time (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary anti-AR antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze band intensities and normalize to the loading control.
Cell Proliferation Assay (MTT or CellTiter-Glo®)
These assays measure cell viability and proliferation to assess the cytotoxic effects of ARV-766.
MTT Assay Protocol [6]
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of ARV-766 for 72 hours.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol [7][8]
-
Follow steps 1 and 2 of the MTT assay protocol.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a luminometer.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell surface.[3][9][10]
Procedure:
-
Seed cells in a 6-well plate and treat with ARV-766 for 48-72 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Signaling Pathway
ARV-766 targets the Androgen Receptor, a key component of the androgen signaling pathway, which is crucial for the growth and survival of prostate cancer cells.
Conclusion
These protocols provide a framework for the in vitro evaluation of ARV-766. Researchers should optimize parameters such as cell seeding density, treatment duration, and antibody concentrations for their specific experimental conditions. The use of both AR-positive and AR-negative cell lines is crucial for demonstrating the on-target activity of ARV-766.
References
- 1. ARV-766 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [pl.promega.com]
- 8. ch.promega.com [ch.promega.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DB-766 (ARV-766) in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
DB-766, also known as ARV-766 or Luxdegalutamide, is a potent and orally bioavailable PROTAC (PROteolysis TArgeting Chimera) androgen receptor (AR) degrader.[1][2][3] It is under investigation for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1][4] Unlike traditional androgen receptor antagonists that block the receptor's activity, this compound functions by inducing the degradation of the AR protein.[1][4] It achieves this by forming a ternary complex between the androgen receptor and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the AR by the proteasome.[1][3] This mechanism makes Western blot analysis an essential technique to evaluate the efficacy of this compound in reducing AR protein levels in cancer cells.
These application notes provide a detailed protocol for utilizing Western blot to assess the dose- and time-dependent effects of this compound on androgen receptor degradation.
Data Presentation
Table 1: Recommended Reagent Concentrations and Incubation Times for Western Blot Analysis of Androgen Receptor (AR)
| Reagent/Step | Recommended Concentration/Time | Notes |
| This compound (ARV-766) Treatment | ||
| - Concentration Range | 1 nM - 1000 nM | Titration is recommended to determine the optimal concentration for your cell line. |
| - Incubation Time | 4 - 24 hours | A time-course experiment is advised to observe the kinetics of AR degradation. |
| Primary Antibody | ||
| - Anti-Androgen Receptor | 1:1000 dilution | Dilution may vary based on antibody manufacturer and sensitivity. |
| - Anti-GAPDH (Loading Control) | 1:5000 dilution | Or other suitable loading control antibody (e.g., β-actin, β-tubulin). |
| - Incubation | Overnight at 4°C | With gentle agitation.[5] |
| Secondary Antibody | ||
| - HRP-conjugated Anti-Rabbit IgG | 1:2000 - 1:10000 dilution | Dilution depends on the primary antibody host and signal strength. |
| - Incubation | 1 hour at room temperature | With gentle agitation. |
Experimental Protocols
Protocol 1: Cell Lysis and Protein Quantification
-
Cell Culture and Treatment: Plate prostate cancer cells (e.g., LNCaP, VCaP) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 1, 10, 100, 1000 nM) for the desired time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis:
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add 1X RIPA lysis buffer containing protease and phosphatase inhibitors to each plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Protocol 2: Western Blot Analysis
-
Sample Preparation:
-
To 20-30 µg of protein from each sample, add 4X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load the denatured protein samples into the wells of a 4-12% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation and size.
-
Run the gel at 100-120V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[6]
-
Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's protocol. A wet transfer is often recommended for a wider range of protein sizes.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody against the Androgen Receptor (diluted in 5% BSA/TBST) overnight at 4°C with gentle shaking.[5]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the same membrane with a primary antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in 5% non-fat milk/TBST) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the AR band intensity to the corresponding loading control band intensity.
-
Plot the normalized AR levels against the concentration or time of this compound treatment to determine its effect on AR protein degradation.
-
Visualizations
Caption: Mechanism of action of this compound (ARV-766) leading to Androgen Receptor degradation.
Caption: Experimental workflow for Western blot analysis of this compound (ARV-766) effects.
References
- 1. Luxdegalutamide - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. youtube.com [youtube.com]
Application Note: High-Throughput Screening for Androgen Receptor Degraders Using DB-766
For Research Use Only.
Introduction
DB-766 (also known as Luxdegalutamide or ARV-766) is a potent, second-generation PROTAC (Proteolysis Targeting Chimera) designed to selectively degrade the Androgen Receptor (AR).[1][2][3][4] The androgen signaling pathway is a critical driver in the progression of prostate cancer. While first-generation anti-androgen therapies have shown efficacy, resistance often develops through mechanisms such as AR overexpression, mutation, or the emergence of splice variants. This compound offers a novel therapeutic modality by hijacking the cell's natural protein disposal system to eliminate the AR protein entirely, rather than merely inhibiting its function. This application note provides detailed protocols and guidelines for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize novel AR degraders.
Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to the Androgen Receptor and another ligand that recruits an E3 ubiquitin ligase. This dual binding facilitates the formation of a ternary complex between the AR, this compound, and the E3 ligase. The E3 ligase then polyubiquitinates the AR, marking it for degradation by the 26S proteasome. This process results in the catalytic and irreversible removal of the AR protein from the cell.
Caption: Mechanism of action of this compound as a PROTAC AR degrader.
Quantitative Data
The following table summarizes the in vitro degradation potency of this compound in various prostate cancer cell lines.
| Cell Line | Description | DC50 (nM) | Dmax (%) | Reference |
| VCaP | Androgen-sensitive, AR wild-type | < 1 | > 90 (in vivo) | [1][3] |
| LNCaP | Androgen-sensitive, AR T878A mutant | Data not available | Data not available | |
| C4-2 | Castration-resistant LNCaP derivative | Data not available | Data not available | |
| 22Rv1 | Castration-resistant, expresses AR-V7 | Data not available | Data not available |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are critical parameters for evaluating PROTAC efficacy. Further characterization of this compound in a broader range of cell lines is recommended.
High-Throughput Screening Protocols
Two primary types of assays are recommended for high-throughput screening of AR degraders: a cell-based assay to measure AR protein levels directly and a biochemical assay to assess the formation of the ternary complex.
Cell-Based AR Degradation Assay (Cell-ELISA)
This protocol is adapted from a high-throughput screening model for AR degraders based on Cell-ELISA technology.[5][6]
Objective: To quantify the degradation of endogenous AR in prostate cancer cells upon treatment with test compounds.
Materials:
-
Prostate cancer cell lines (e.g., VCaP, LNCaP)
-
Cell culture medium and supplements
-
384-well clear-bottom assay plates
-
This compound (positive control)
-
Inactive epimer of this compound or a non-binding compound (negative control)
-
DMSO (vehicle control)
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Anti-Androgen Receptor antibody
-
Secondary antibody: HRP-conjugated anti-species IgG
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader with absorbance detection at 450 nm
Protocol:
-
Cell Seeding: Seed prostate cancer cells into 384-well plates at a pre-optimized density and allow them to adhere overnight.
-
Compound Treatment: Add test compounds, this compound (positive control), and negative/vehicle controls to the cells at various concentrations. Incubate for a predetermined time (e.g., 18-24 hours) to allow for AR degradation.
-
Cell Fixation and Permeabilization:
-
Gently wash the cells with PBS.
-
Fix the cells with fixing solution for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
-
Immunostaining:
-
Wash the cells with PBS.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-AR antibody overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the cells extensively with PBS.
-
Add TMB substrate and incubate until a blue color develops.
-
Stop the reaction with the stop solution.
-
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate the percentage of AR degradation for each compound. Determine DC50 and Dmax values for active compounds.
Caption: High-throughput screening workflow for AR degradation using Cell-ELISA.
Biochemical Ternary Complex Formation Assay (TR-FRET)
This protocol provides a general framework for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to measure the formation of the AR-PROTAC-E3 ligase ternary complex.[7][8][9][10]
Objective: To quantify the proximity of AR and an E3 ligase induced by a PROTAC molecule.
Materials:
-
Recombinant purified Androgen Receptor (AR), tagged (e.g., GST-tag)
-
Recombinant purified E3 ligase complex (e.g., VHL or Cereblon), tagged (e.g., His-tag)
-
TR-FRET donor-labeled antibody against the AR tag (e.g., anti-GST-Tb)
-
TR-FRET acceptor-labeled antibody against the E3 ligase tag (e.g., anti-His-d2)
-
This compound (positive control)
-
A molecule that binds AR but does not recruit the E3 ligase (negative control)
-
DMSO (vehicle control)
-
Assay buffer
-
384-well low-volume white assay plates
-
TR-FRET compatible plate reader
Protocol:
-
Reagent Preparation: Prepare solutions of tagged AR, tagged E3 ligase, and test compounds in assay buffer.
-
Compound Dispensing: Dispense test compounds, this compound, and controls into the assay plate.
-
Protein Addition: Add the tagged AR and tagged E3 ligase to the wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 1-2 hours) at room temperature to allow for ternary complex formation.
-
Antibody Addition: Add the donor and acceptor-labeled antibodies to the wells.
-
Final Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). A higher ratio indicates a greater degree of ternary complex formation. Plot the TR-FRET ratio against compound concentration to determine the potency of ternary complex formation.
References
- 1. medkoo.com [medkoo.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell-ELISA-Based High-Throughput Screening Leads to the Discovery of Androgen Receptor Degraders to Conquer Castration-Resistant Prostate Cancer [pubmed.ncbi.nlm.nih.gov]
- 7. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
Unraveling the Identity of DB-766: A Chemotherapeutic Agent, Not an In Vivo Imaging Probe
Extensive investigation into the scientific literature and available databases reveals that the compound designated as DB-766 is a potential chemotherapeutic agent for the treatment of Chagas' disease, and not a probe for in vivo imaging techniques. [1] This critical distinction highlights a likely misunderstanding in the initial request for detailed application notes and protocols for "this compound in vivo imaging."
Our research indicates that this compound has been explored for its trypanocidal activity, showing efficacy against the parasite Trypanosoma cruzi, which causes Chagas' disease.[1] There is no scientific evidence to suggest its use as a fluorescent or radiological probe for in vivo imaging applications.
A similarly named compound, ARV-766 , has been identified as a potent, orally bioavailable PROTAC (Proteolysis Targeting Chimera) that degrades the androgen receptor.[2][3][4][5][6] ARV-766 is under investigation as a therapeutic for metastatic castration-resistant prostate cancer.[2][4][5] It is crucial to note that, like this compound, ARV-766 is a therapeutic compound and not designed or utilized for in vivo imaging purposes.
The initial request for detailed protocols, quantitative data, and diagrams related to "this compound in vivo imaging" cannot be fulfilled as the foundational premise is incorrect. The creation of such documentation requires an established imaging agent with known properties and experimental validation, which does not exist for a compound named this compound in the context of in vivo imaging.
Researchers, scientists, and drug development professionals seeking information on in vivo imaging techniques are encouraged to verify the correct nomenclature and application of their probes of interest. For those interested in near-infrared (NIR) fluorescent probes for in vivo imaging, a vast and growing library of agents exists with diverse targeting moieties and applications in oncology, neuroscience, and infectious disease research.[7][8][9][10]
Should "this compound" be an internal or developmental codename for an imaging probe that is not yet publicly disclosed, this information is not available in the public domain. In such a case, direct communication with the originating research group or company would be necessary to obtain the requested detailed application notes and protocols.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Abstract ND03: Discovery of ARV-766, an androgen receptor degrading PROTAC® for the treatment of men with metastatic castration resistant prostate cancer | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 3. ARV-766 analog | PROTAC AR degrader | 2504913-62-4 | InvivoChem [invivochem.com]
- 4. ARV-766, a proteolysis targeting chimera (PROTAC) androgen receptor (AR) degrader, in metastatic castration-resistant prostate cancer (mCRPC): Initial results of a phase 1/2 study. - ASCO [asco.org]
- 5. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ARV-766 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Fluorescent molecular probe for in vivo and in vitro targeting and imaging of an intracellular bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescent peptide probes for in vivo diagnostic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Near-Infrared, Wavelength-Shiftable, Turn-on Fluorescent Probe for the Detection and Imaging of Cancer Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Near-Infrared Fluorescent Probe for the Early Diagnosis of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting DB-766 Dissolution in DMSO
This technical support guide provides troubleshooting protocols and frequently asked questions (FAQs) to assist researchers in dissolving DB-766 in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is an arylimidamide compound that has been investigated for its potent trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas' disease.[1][2][3][4] It has shown efficacy in reducing parasite load in both blood and cardiac tissue in preclinical models.[1][2]
It is important to distinguish this compound from a similarly named compound, ARV-766 (Luxdegalutamide). ARV-766 is a PROTAC (Proteolysis Targeting Chimera) androgen receptor degrader developed for the treatment of prostate cancer. Due to the similarity in nomenclature, researchers should verify the specific compound they are working with. This guide will focus on the trypanocidal agent this compound.
Q2: I am having trouble dissolving this compound in DMSO. What are the common causes?
Difficulties in dissolving compounds like this compound in DMSO can arise from several factors:
-
Compound Purity and State: The purity and physical state (crystalline vs. amorphous) of the compound can significantly impact its solubility.
-
DMSO Quality: The purity and water content of DMSO are critical. DMSO is hygroscopic and can absorb moisture from the air, which can reduce its solvating power for certain compounds.
-
Temperature: Solubility is often temperature-dependent.
-
Concentration: Attempting to prepare a solution that is above the solubility limit of this compound in DMSO will result in incomplete dissolution.
Q3: What is the recommended procedure for dissolving this compound in DMSO?
For preparing a stock solution of this compound in DMSO, the following protocol is recommended.
Experimental Protocol: Preparation of this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO (stored in a desiccator)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sonicator (optional)
Procedure:
-
Pre-warm DMSO: If gentle heating is to be used, pre-warm the DMSO to 37°C.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder and place it in a sterile vial.
-
Add DMSO: Add the calculated volume of DMSO to achieve the desired stock concentration.
-
Vortex: Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
Inspect for Dissolution: Visually inspect the solution for any undissolved particles.
-
Gentle Heating (Optional): If particles remain, incubate the solution at 37°C for 10-15 minutes, with intermittent vortexing. Caution: Use the lowest effective temperature to avoid potential compound degradation.
-
Sonication (Optional): If the compound is still not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder does not dissolve completely in DMSO at room temperature. | The desired concentration may exceed the solubility limit at room temperature. | Try gentle warming (37°C) and/or sonication as described in the protocol above. |
| The compound may have precipitated out of a previously prepared solution. | Re-dissolve using the gentle warming and/or sonication method. | |
| The DMSO may have absorbed water. | Use a fresh, unopened bottle of anhydrous DMSO. Store DMSO properly in a desiccator. | |
| Precipitate forms when diluting the DMSO stock solution in an aqueous buffer or cell culture medium. | The compound has low aqueous solubility, and the final DMSO concentration is not high enough to maintain solubility. | Decrease the final concentration of the compound in the aqueous solution. Increase the final percentage of DMSO in the aqueous solution (ensure it is compatible with your experimental system, typically ≤ 0.5% for cell-based assays). Perform serial dilutions in DMSO before adding to the aqueous solution. |
Signaling Pathway and Experimental Workflow
This compound exerts its trypanocidal effect by targeting the parasite's DNA and mitochondria. The following diagram illustrates the proposed mechanism of action.
Caption: Proposed mechanism of action of this compound against Trypanosoma cruzi.
The following workflow outlines the general steps for assessing the in vitro efficacy of this compound.
Caption: Experimental workflow for in vitro testing of this compound.
References
- 1. Arylimidamide DB766, a Potential Chemotherapeutic Candidate for Chagas' Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arylimidamide DB766, a potential chemotherapeutic candidate for Chagas' disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing DB-766 Concentration for Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of DB-766 in various cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as ARV-766 or Luxdegalutamide, is an orally active and potent PROTAC (Proteolysis Targeting Chimera) protein degrader.[1] It functions by inducing the degradation of the androgen receptor (AR), including wild-type and clinically relevant mutant forms.[1] this compound forms a ternary complex with the AR and an E3 ubiquitin ligase, leading to the ubiquitination of the AR and its subsequent degradation by the proteasome.[2] This mechanism effectively removes the target protein from the cell, rather than just inhibiting its activity.
Q2: What is a recommended starting concentration for this compound in a cell-based assay?
A good starting point for a dose-response experiment with this compound is a wide concentration range, typically from 0.1 nM to 10 µM. Preclinical data has shown that ARV-766 has a half-maximal degradation concentration (DC50) of less than 1 nM in VCaP cells.[2] However, the optimal concentration can vary significantly depending on the cell line and experimental conditions. It is recommended to perform an initial broad-range dose-response curve to identify the active concentration range for your specific system.
Q3: How long should I incubate cells with this compound?
The incubation time for this compound can vary depending on the cell line and the desired endpoint. For initial experiments, it is advisable to test a shorter time point (e.g., 4-8 hours) and a longer time point (e.g., 12-24 hours).[3] The optimal incubation time should be determined empirically for each experimental system.
Q4: What is the "hook effect" and how can I avoid it?
The "hook effect" is a phenomenon observed with PROTACs where at very high concentrations, the degradation efficiency decreases.[4][5] This is thought to occur due to the formation of binary complexes (this compound with either the target protein or the E3 ligase) which are unproductive, instead of the necessary ternary complex for degradation.[4] To avoid this, it is crucial to perform a full dose-response curve with a wide range of concentrations, including high concentrations, to identify the optimal concentration for maximal degradation (Dmax) and to see if the hook effect is present.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low degradation of the target protein (Androgen Receptor) | 1. Suboptimal this compound concentration. 2. Insufficient incubation time. 3. Cell line is not sensitive to this compound. 4. Incorrect detection method. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 0.01 nM to 100 µM). 2. Optimize the incubation time by testing a time-course (e.g., 4, 8, 12, 24, 48 hours). 3. Verify the expression of the Androgen Receptor and the relevant E3 ligase in your cell line. 4. Confirm the specificity and sensitivity of your antibody for Western blotting. |
| High cytotoxicity observed | 1. This compound concentration is too high. 2. Off-target effects of this compound. 3. The degradation of the target protein is inherently toxic to the cells. | 1. Lower the concentration of this compound and perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your degradation assay. 2. Investigate potential off-target effects using proteomics or by testing a negative control compound. 3. This may be an expected outcome; correlate cytotoxicity with the level of target degradation. |
| Inconsistent results between experiments | 1. Variability in cell density at the time of treatment. 2. Inconsistent this compound dilution preparation. 3. Passage number of cells affecting their response. | 1. Ensure consistent cell seeding density and confluency. 2. Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution. 3. Use cells within a consistent and low passage number range. |
| "Hook effect" observed (decreased degradation at high concentrations) | Formation of non-productive binary complexes. | This is an inherent property of PROTACs. The optimal concentration for your experiments should be at or near the Dmax (maximal degradation) before the hook effect begins. Do not assume that higher concentration equals better degradation. |
Experimental Protocols
Dose-Response Experiment for this compound using Western Blot
This protocol outlines the steps to determine the optimal concentration of this compound for androgen receptor (AR) degradation.
Materials:
-
This compound
-
Cell line expressing AR (e.g., VCaP, LNCaP)
-
Complete cell culture medium
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-AR and anti-loading control, e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 12-well or 24-well) at a density that will result in 70-80% confluency on the day of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this stock, prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000, 10000 nM). Include a vehicle control (DMSO only).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for the desired time (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Centrifuge at high speed at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blot:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-AR antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate with the primary antibody for the loading control.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the AR signal to the loading control. Plot the normalized AR levels against the this compound concentration to determine the DC50 and Dmax.
Cell Viability Assay (MTT Assay)
This protocol is to assess the cytotoxicity of this compound.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
DMSO
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Cell Treatment: The next day, treat the cells with serial dilutions of this compound. Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubation: Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the this compound concentration to determine the IC50 (half-maximal inhibitory concentration).
Visualizations
Caption: Mechanism of action of this compound leading to Androgen Receptor degradation.
Caption: Experimental workflow for a this compound dose-response assay.
Caption: Troubleshooting logic for low target degradation with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ARV-766 analog | PROTAC AR degrader | 2504913-62-4 | InvivoChem [invivochem.com]
- 3. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Automated Analysis of Complex Biphasic PROTAC Dose Response Data at Scale in Drug Development [genedata.com]
- 5. youtube.com [youtube.com]
ARV-766 Technical Support Center: Troubleshooting Off-Target Effects
This technical support guide provides researchers, scientists, and drug development professionals with information on potential off-target effects of ARV-766, a PROTAC® (Proteolysis Targeting Chimera) androgen receptor (AR) degrader, and guidance on how to mitigate and troubleshoot these effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for ARV-766?
ARV-766 is a heterobifunctional small molecule that simultaneously binds to the androgen receptor (AR) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome. This leads to the removal of both wild-type and clinically relevant mutant forms of the AR protein.[1][2][3]
Q2: What are the known on-target effects of ARV-766?
ARV-766 is designed to selectively degrade the androgen receptor. Preclinical studies have shown that it potently degrades AR in various prostate cancer cell lines, including those with resistance-conferring mutations, with a half-maximal degradation concentration (DC50) of less than 1 nM in VCaP cells.[3] In clinical trials involving men with metastatic castration-resistant prostate cancer (mCRPC), ARV-766 has demonstrated significant reductions in prostate-specific antigen (PSA) levels, a key biomarker of AR pathway activity.[4][5]
Q3: What are the potential off-target effects of ARV-766?
As a PROTAC, ARV-766 has potential off-target effects that can be categorized as follows:
-
Degrader-mediated off-target degradation: ARV-766 could induce the degradation of proteins other than the intended AR target. This can occur if the AR-binding or E3 ligase-binding components of ARV-766 have affinity for other proteins, leading to the formation of unintended ternary complexes.
-
Occupancy-based off-target effects: The AR-binding and E3 ligase-binding moieties of ARV-766 could bind to other proteins without inducing their degradation, potentially inhibiting their function in a manner similar to traditional small molecule inhibitors.
-
"Off-tissue" effects: ARV-766 may have effects in tissues other than the intended target tissue, which could lead to toxicity.
While specific, comprehensive off-target degradation data for ARV-766 is not publicly available, clinical trial data indicates that it is generally well-tolerated, with most treatment-related adverse events being Grade 1 or 2.[6]
Q4: My experimental results are inconsistent with AR degradation. How can I troubleshoot this?
If you are observing unexpected phenotypes in your experiments, consider the following troubleshooting steps:
-
Confirm AR Degradation: First, verify that ARV-766 is effectively degrading AR in your specific experimental system (e.g., cell line, animal model) using methods like Western blotting or mass spectrometry.
-
Investigate Potential Off-Targets: If AR is being degraded as expected, the unexpected phenotype could be due to off-target effects. You can investigate this using the experimental protocols outlined below, such as proteome-wide analysis to identify other degraded proteins.
-
Use Control Compounds: Employ control molecules in your experiments. This could include an inactive epimer of the E3 ligase ligand, which would not be expected to induce degradation, or the AR-binding warhead alone to assess for occupancy-based effects.
-
Titrate ARV-766 Concentration: Use the lowest effective concentration of ARV-766 to minimize potential off-target effects. A dose-response experiment can help identify the optimal concentration for AR degradation with minimal side effects.
Quantitative Data Summary
Table 1: On-Target Activity of ARV-766
| Parameter | Value | Cell Line/Context | Reference |
| DC50 (AR Degradation) | <1 nM | VCaP cells | [3] |
| Maximum Degradation (Dmax) | >90% | In vivo (efficacious doses) | [7] |
| PSA50 (≥50% PSA decline) | 43% | mCRPC patients with AR LBD mutations | [4] |
Table 2: Clinical Safety Profile of ARV-766 (Phase 1/2 Trial)
| Treatment-Related Adverse Event (Any Grade, ≥10% of patients) | Frequency |
| Fatigue | 36% |
| Nausea | 19% |
| Diarrhea | 15% |
| Alopecia | 14% |
| Increased blood creatinine | 13% |
| Decreased appetite | 11% |
| Data from a study of 103 patients with mCRPC. The majority of these events were Grade 1 or 2.[8] |
Experimental Protocols
1. Proteomics-Based Off-Target Analysis
This method provides an unbiased, proteome-wide view of protein level changes upon ARV-766 treatment.
-
Objective: To identify unintended protein degradation caused by ARV-766.
-
Methodology:
-
Cell Culture and Treatment: Culture your cells of interest and treat with ARV-766 at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Extraction: Lyse the cells and extract total protein.
-
Protein Digestion and Labeling: Digest the proteins into peptides and label them with isobaric tags (e.g., TMT) for quantitative analysis.
-
LC-MS/MS Analysis: Separate and analyze the labeled peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify proteins across all samples. Look for proteins that show a significant decrease in abundance in the ARV-766-treated samples compared to the control.
-
2. Cellular Thermal Shift Assay (CETSA®)
CETSA can be used to assess the binding of ARV-766 to its intended target (AR) and potential off-targets in a cellular context.[1][9][10]
-
Objective: To identify proteins that physically interact with ARV-766 in intact cells.
-
Methodology:
-
Cell Treatment: Treat intact cells with ARV-766 or a vehicle control.
-
Heat Shock: Heat the treated cells across a range of temperatures.
-
Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the soluble protein fraction by Western blotting for specific target proteins or by mass spectrometry for a proteome-wide analysis.
-
Data Analysis: A shift in the melting temperature of a protein in the presence of ARV-766 indicates a direct binding interaction.
-
Visualizations
Caption: Mechanism of action of ARV-766.
Caption: Hypothetical off-target degradation pathway.
Caption: Workflow for troubleshooting off-target effects.
References
- 1. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arvinasmedical.com [arvinasmedical.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. onclive.com [onclive.com]
- 5. targetedonc.com [targetedonc.com]
- 6. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. pelagobio.com [pelagobio.com]
- 10. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Preventing DB-766 degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for handling DB-766 (also known as ARV-766 and Luxdegalutamide) in solution. The following information is designed to help prevent degradation and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The major metabolic degradation pathway identified for this compound is hydrolysis. This means the molecule is susceptible to breaking down in the presence of water. Other minor degradation pathways may include oxidation, de-alkylation, and demethylation.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure maximum stability, this compound should be stored as a solid powder. Vendor recommendations for storage are summarized in the table below. When in solution, it is recommended to prepare fresh solutions for each experiment or store aliquots at low temperatures for a limited time.
Q3: Can I store this compound solutions at room temperature?
A3: It is not recommended to store this compound solutions at room temperature for extended periods due to the risk of hydrolysis. For optimal results, prepare solutions fresh before use. If short-term storage is necessary, keep the solution on ice and use it within a few hours.
Q4: How does pH affect the stability of this compound in solution?
A4: While specific data for this compound is not publicly available, molecules susceptible to hydrolysis often exhibit pH-dependent stability. Generally, hydrolysis of similar compounds can be catalyzed by both acidic and basic conditions. It is advisable to maintain the pH of your experimental solution within a neutral range (pH 6-8) unless the experimental protocol requires otherwise.
Q5: Is this compound sensitive to light?
A5: The photostability of this compound has not been specifically reported. However, as a general precaution for all photosensitive compounds, it is recommended to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in solution. | - Prepare fresh solutions of this compound for each experiment.- Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.- Use anhydrous solvents to prepare stock solutions to minimize water content.- Protect solutions from light and maintain a consistent temperature during experiments. |
| Loss of compound activity over time | Hydrolysis of this compound in aqueous buffers. | - Minimize the time this compound is in an aqueous solution before use.- Consider using a buffer system that is known to be non-reactive and maintains a stable pH.- If possible, perform a pilot stability study under your specific experimental conditions to determine the rate of degradation. |
| Precipitation of this compound in aqueous solution | Poor solubility. | - Ensure the final concentration of the organic co-solvent (e.g., DMSO) is compatible with your experimental system and does not exceed recommended limits.- Use sonication to aid dissolution, but be mindful of potential heating.- Consider using a formulation with solubilizing agents like SBE-β-CD if compatible with your experiment. |
Data Presentation
Recommended Storage Conditions
| Format | Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Protect from moisture. |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles. |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month | For shorter-term storage. |
Template for User-Generated Stability Data
Researchers can use the following template to summarize their own experimental stability data for this compound.
| Condition | Timepoint | Concentration of this compound (%) | Degradants Detected (%) |
| pH 5, 25°C | 0 h | 100 | 0 |
| 24 h | |||
| 48 h | |||
| pH 7.4, 25°C | 0 h | 100 | 0 |
| 24 h | |||
| 48 h | |||
| pH 9, 25°C | 0 h | 100 | 0 |
| 24 h | |||
| 48 h | |||
| 40°C, in solution | 0 h | 100 | 0 |
| 24 h | |||
| 48 h | |||
| Light Exposure | 0 h | 100 | 0 |
| 24 h | |||
| 48 h |
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Stock Solutions
-
Allow the solid this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound powder in a sterile microfuge tube.
-
Add anhydrous, research-grade dimethyl sulfoxide (DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly and/or sonicate at room temperature until the solid is completely dissolved.
-
Aliquot the stock solution into small-volume, amber microfuge tubes to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Assessing the Stability of this compound in Solution via HPLC-UV
This protocol provides a general framework for a forced degradation study.
-
Preparation of Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile or a suitable organic solvent.
-
Prepare acidic, basic, and neutral aqueous solutions (e.g., 0.1 N HCl, 0.1 N NaOH, and purified water).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 N HCl.
-
Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 N NaOH.
-
Neutral Hydrolysis: Mix equal volumes of the this compound stock solution and purified water.
-
Thermal Stress: Incubate an aliquot of the this compound solution at a high temperature (e.g., 60°C).
-
Photolytic Stress: Expose an aliquot of the this compound solution to a light source compliant with ICH Q1B guidelines (e.g., a calibrated photostability chamber). Prepare a dark control by wrapping a corresponding aliquot in aluminum foil.
-
-
Timepoints:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Neutralize the acidic and basic samples before analysis.
-
-
HPLC-UV Analysis:
-
Analyze the samples using a reverse-phase C18 column.
-
Use a gradient mobile phase, for example, starting with a higher proportion of aqueous buffer (e.g., 10 mM ammonium acetate) and increasing the proportion of organic solvent (e.g., acetonitrile).
-
Monitor the elution profile using a UV detector at a wavelength determined by the UV spectrum of this compound (a wavelength around 250 nm may be a suitable starting point based on similar compounds).
-
Quantify the peak area of the intact this compound and any new peaks corresponding to degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Plot the percentage of remaining this compound against time for each stress condition.
-
Visualizations
Caption: Primary degradation pathway of this compound in solution.
Caption: Workflow for assessing this compound solution stability.
Caption: Troubleshooting logic for inconsistent experimental results.
DB-766 experimental variability and controls
Welcome to the technical support center for DB-766 (also known as ARV-766 or Luxdegalutamide). This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges encountered during experiments with this potent and selective PROTAC® (Proteolysis Targeting Chimera) androgen receptor (AR) degrader.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule that simultaneously binds to the androgen receptor (AR) and an E3 ubiquitin ligase.[1][2][3] This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome.[2][3][4][5] Unlike traditional AR antagonists that only block the receptor's activity, this compound leads to the near-complete elimination of the AR protein from the cell.[1]
Q2: In which cell lines has this compound shown activity?
A2: Preclinical studies have demonstrated that this compound effectively degrades AR in various prostate cancer cell lines, including LNCaP and VCaP cells.[4][5]
Q3: Is this compound effective against mutant forms of the androgen receptor?
A3: Yes, this compound is designed to degrade both wild-type AR and clinically relevant AR ligand-binding domain (LBD) mutants.[6] It has shown potency against mutations such as L702H, H875Y, and T878A, which are associated with resistance to conventional AR antagonists.[6][7][8]
Q4: What is the recommended solvent for this compound in vitro?
A4: For in vitro experiments, this compound can be dissolved in fresh dimethyl sulfoxide (DMSO).[6] It is important to use moisture-free DMSO to ensure maximum solubility.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected AR degradation.
-
Potential Cause 1: Reagent Quality. The stability and purity of this compound are critical. Ensure that the compound has been stored correctly, typically at -20°C or -80°C as a stock solution, and protected from moisture.[7]
-
Potential Cause 2: Cell Health and Density. The efficiency of the ubiquitin-proteasome system can be affected by cell health. Ensure that cells are healthy, within a low passage number, and plated at an optimal density. Overly confluent or stressed cells may exhibit altered protein turnover rates.
-
Potential Cause 3: Suboptimal Concentration or Incubation Time. The degradation of AR by this compound is both concentration- and time-dependent. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental setup. Preclinical data shows a half-maximal degradation concentration (DC50) of less than 1 nM in VCaP cells.[4][9]
-
Potential Cause 4: Proteasome Inhibition. If using other compounds in your experiment, ensure they do not inadvertently inhibit the proteasome, which would prevent AR degradation.
Issue 2: High variability between experimental replicates.
-
Potential Cause 1: Inconsistent Cell Seeding. Ensure uniform cell seeding across all wells and plates to minimize variability in cell number and confluence, which can impact the cellular response to this compound.
-
Potential Cause 2: Pipetting Inaccuracy. Use calibrated pipettes and proper technique to ensure accurate and consistent delivery of this compound to each well.
-
Potential Cause 3: Edge Effects in Multi-well Plates. The outer wells of a multi-well plate are more susceptible to evaporation, which can concentrate the compound and affect results. To mitigate this, avoid using the outermost wells for critical experiments or ensure proper humidification in the incubator.
Issue 3: Off-target effects are suspected.
-
Potential Cause 1: Compound Concentration is too High. While this compound is highly selective, using excessively high concentrations may lead to off-target effects. Stick to the lowest effective concentration determined in your dose-response experiments.
-
Potential Cause 2: Inappropriate Controls. The use of proper negative controls is crucial to distinguish between on-target and off-target effects. See the "Experimental Controls" section below for recommendations.
Data Presentation
In Vitro AR Degradation
| Cell Line | DC50 (Half-Maximal Degradation Concentration) | Dmax (Maximum Degradation) |
| VCaP | <1 nM | >94% |
| LNCaP | <1.3 nM | >91% |
Data sourced from preclinical studies.[5]
In Vivo Tumor Growth Inhibition
| Model | Treatment | Dosage | Tumor Growth Inhibition |
| VCaP Xenograft | This compound | 1 mg/kg/day | 34% |
| VCaP Xenograft | This compound | 3 mg/kg/day | 74% |
| VCaP Xenograft | This compound | 10 mg/kg/day | 98% |
Results from an enzalutamide-insensitive, non-castrated VCaP xenograft model.[5]
Clinical Trial Efficacy (Metastatic Castration-Resistant Prostate Cancer)
| Patient Subgroup (Tumor Genotype) | PSA50 Response Rate (≥50% decline in PSA) |
| Any AR Ligand-Binding Domain (LBD) Mutation | 41% |
| AR L702H Mutation | 50% |
Data from an ongoing Phase 1/2 clinical trial.
Experimental Protocols and Controls
Key Experimental Controls
To ensure the specificity of this compound's effects, the following controls are recommended:
-
Negative Controls:
-
Vehicle Control (e.g., DMSO): To control for any effects of the solvent.
-
Inactive Epimer/Analog: An ideal negative control would be a structurally similar molecule that does not bind to either the AR or the E3 ligase, thus being unable to form the ternary complex.
-
-
Positive Controls (Mechanistic):
-
AR Antagonist (e.g., Enzalutamide): To block the AR-binding site of this compound. Pre-treatment with an excess of an AR antagonist should prevent this compound-mediated AR degradation.[10]
-
E3 Ligase Ligand (e.g., Pomalidomide for Cereblon-binding PROTACs): To compete for binding to the E3 ligase. Pre-treatment should rescue AR from degradation.[5]
-
Proteasome Inhibitor (e.g., MG132 or Bortezomib): To confirm that the degradation is proteasome-dependent. Pre-treatment should block AR degradation and may lead to an accumulation of ubiquitinated AR.[10]
-
NEDD8-Activating Enzyme (NAE) Inhibitor (e.g., MLN4924): To inhibit the activity of cullin-RING E3 ligases and prevent ubiquitination.[10]
-
General Protocol: Western Blot for AR Degradation
-
Cell Culture: Plate prostate cancer cells (e.g., VCaP, LNCaP) in appropriate growth media and allow them to adhere overnight.
-
Treatment:
-
For dose-response experiments, treat cells with a serial dilution of this compound (e.g., 0.1 nM to 1000 nM) for a fixed time (e.g., 24 hours).
-
For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 10 nM) and harvest at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Include vehicle-treated cells as a negative control.
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts for each sample and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the androgen receptor.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the extent of AR degradation relative to the vehicle control and normalized to the loading control.
Mandatory Visualizations
References
- 1. Luxdegalutamide - Wikipedia [en.wikipedia.org]
- 2. Facebook [cancer.gov]
- 3. arvinasmedical.com [arvinasmedical.com]
- 4. researchgate.net [researchgate.net]
- 5. ARV-766, an oral AR degrading PROTAC that targets wild-type and clinically relevant AR mutants | BioWorld [bioworld.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ARV-766 analog | PROTAC AR degrader | 2504913-62-4 | InvivoChem [invivochem.com]
- 10. Androgen receptor degraders overcome common resistance mechanisms developed during prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting DB-766 Cytotoxicity In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with in vitro cytotoxicity assays involving DB-766 (also known as ARV-766 or Luxdegalutamide).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems observed during in vitro cytotoxicity experiments with this compound.
Issue 1: Higher than Expected IC50 Value or No Cytotoxicity Observed
Question: We are not observing the expected cytotoxic effect of this compound on our cancer cell line. What could be the reason?
Possible Causes and Troubleshooting Steps:
-
Cell Line Specifics: The cytotoxic effect of this compound is dependent on the degradation of the Androgen Receptor (AR).[1][2][3][4]
-
AR Expression: Confirm that your cell line expresses a functional Androgen Receptor. Cell lines lacking AR will not be susceptible to this compound's primary mechanism of action.
-
E3 Ligase Expression: this compound, a Proteolysis Targeting Chimera (PROTAC), relies on the cell's ubiquitin-proteasome system, specifically an E3 ubiquitin ligase, to degrade the AR.[1][2] Low or absent expression of the necessary E3 ligase in your cell line will render the compound ineffective.
-
-
Compound Inactivity:
-
Solubility: this compound may have limited solubility in aqueous cell culture media. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in the media.[3] Precipitation of the compound will lead to a lower effective concentration.
-
Stability: The stability of this compound in your specific cell culture medium over the course of the experiment should be considered.[5][6][7] Instability can lead to a decrease in the active compound concentration over time.
-
-
Assay Conditions:
-
Incubation Time: The cytotoxic effects of PROTACs may require a longer incubation period to manifest compared to traditional inhibitors, as protein degradation is a time-dependent process. Consider extending the incubation time of your assay.
-
Cell Density: High cell density can sometimes mask cytotoxic effects.[8][9] Optimize the cell seeding density to ensure they are in the logarithmic growth phase throughout the experiment.
-
Issue 2: High Variability Between Replicate Wells
Question: We are observing significant variability in the results between our replicate wells treated with this compound. What could be causing this?
Possible Causes and Troubleshooting Steps:
-
Pipetting Errors: Inconsistent pipetting of cells, media, or the compound can lead to high variability.[10] Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Uneven Cell Plating: An uneven distribution of cells across the plate can result in variability.[10] Ensure you have a homogenous cell suspension before and during plating.
-
Edge Effects: Wells on the periphery of the plate are more prone to evaporation, which can concentrate the compound and affect cell growth. To minimize this, avoid using the outer wells of the plate or ensure proper humidification in the incubator.
-
Compound Precipitation: If this compound precipitates out of solution upon dilution in the culture medium, it can lead to inconsistent concentrations across wells. Visually inspect the media for any signs of precipitation after adding the compound.
Issue 3: High Background Signal in Control Wells
Question: Our negative control (vehicle-treated) wells are showing high cytotoxicity or a low viability signal. What should we do?
Possible Causes and Troubleshooting Steps:
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.[3] Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your specific cell line (typically ≤ 0.5%). Run a vehicle-only control to assess solvent toxicity.
-
Cell Health: Poor cell health at the time of plating can lead to high background cytotoxicity. Ensure you are using cells that are healthy, in the logarithmic growth phase, and have a high viability before starting the experiment.
-
Contamination: Microbial contamination can affect cell viability and interfere with assay readouts. Regularly check your cell cultures for any signs of contamination.
-
Media Components: Certain components in the cell culture medium can interfere with the assay reagents.[8][11] For example, phenol red can quench fluorescence in some assays.
Data Presentation
Effective data management is crucial for interpreting your results. Below are template tables to help structure your quantitative data from cytotoxicity assays.
Table 1: this compound IC50 Values Across Different Cell Lines
| Cell Line | Androgen Receptor Status | Incubation Time (hours) | IC50 (µM) |
| LNCaP | Positive | 72 | e.g., 0.5 |
| VCaP | Positive | 72 | e.g., 0.8 |
| PC-3 | Negative | 72 | e.g., >10 |
| DU145 | Negative | 72 | e.g., >10 |
Table 2: Troubleshooting High Variability in an MTT Assay
| Replicate | Cell Seeding Density (cells/well) | This compound (µM) | Absorbance (570 nm) | % Viability |
| 1 | 5000 | 1 | 0.85 | 85% |
| 2 | 5000 | 1 | 0.65 | 65% |
| 3 | 5000 | 1 | 0.90 | 90% |
| Average | 0.80 | 80% | ||
| Std. Dev. | 0.13 | 13% |
Experimental Protocols
Below are detailed methodologies for common cytotoxicity assays that can be adapted for use with this compound.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Materials:
-
This compound
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Appropriate cell line and culture medium
-
-
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
2. LDH (Lactate Dehydrogenase) Release Assay
This assay measures the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.[11]
-
Materials:
-
This compound
-
Commercially available LDH cytotoxicity assay kit
-
96-well plates
-
Appropriate cell line and culture medium
-
-
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and include appropriate controls (vehicle control, untreated control, and a maximum LDH release control).
-
Incubate the plate for the desired duration.
-
Following the manufacturer's instructions, transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate at room temperature for the recommended time, protected from light.
-
Measure the absorbance at the specified wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity based on the LDH released relative to the maximum release control.
-
Visualizations
Mechanism of Action of this compound
References
- 1. Luxdegalutamide - Wikipedia [en.wikipedia.org]
- 2. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Facebook [cancer.gov]
- 5. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 6. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Bioavailability of DB-766
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo bioavailability of DB-766. As a promising chemotherapeutic candidate for Chagas' disease, optimizing the systemic exposure of this compound is critical for its therapeutic efficacy.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is an investigational compound with potent trypanocidal activity against Trypanosoma cruzi, the parasite that causes Chagas' disease.[1] Like many new chemical entities, this compound may exhibit poor aqueous solubility, which can significantly limit its oral bioavailability and, consequently, its therapeutic effectiveness. Enhancing bioavailability is a crucial step in the preclinical and clinical development of this compound.
Q2: What are the common initial steps to assess the bioavailability of this compound?
A2: A standard initial assessment involves in vivo pharmacokinetic (PK) studies in an appropriate animal model (e.g., rodents). The compound is typically administered via both intravenous (IV) and oral (PO) routes. The absolute bioavailability (F%) is then calculated by comparing the area under the plasma concentration-time curve (AUC) of the oral dose to that of the IV dose.
Q3: What are the primary strategies for improving the bioavailability of poorly soluble drugs like this compound?
A3: The primary strategies focus on enhancing the dissolution rate and/or the solubility of the drug. These can be broadly categorized into physical and chemical modifications. Physical methods include particle size reduction (micronization, nanonization), formulation as a solid dispersion, and the use of lipid-based formulations.[2][3][4][5][6] Chemical modifications may involve salt formation or the development of a prodrug.[3]
Troubleshooting Guide: Low In Vivo Bioavailability of this compound
This guide provides a systematic approach to troubleshooting and improving the in vivo bioavailability of this compound.
Problem: Sub-optimal plasma exposure of this compound after oral administration.
Step 1: Physicochemical Characterization
Before attempting formulation strategies, it is essential to understand the physicochemical properties of this compound.
| Parameter | Importance for Bioavailability |
| Aqueous Solubility | Determines the dissolution rate in the gastrointestinal tract. Low solubility is a primary cause of poor bioavailability. |
| Permeability | The ability of the drug to cross the intestinal membrane. This is often assessed using in vitro models like Caco-2 cell monolayers. |
| LogP | Indicates the lipophilicity of the compound. A high LogP may suggest good permeability but poor solubility. |
| pKa | Determines the ionization state of the drug at different pH values in the GI tract, which affects both solubility and permeability. |
| Melting Point | A high melting point can indicate strong crystal lattice energy, which may correlate with poor solubility. |
Step 2: Selecting a Bioavailability Enhancement Strategy
The choice of strategy will depend on the specific properties of this compound. The following decision tree can guide your selection process.
Summary of Bioavailability Enhancement Techniques
The following table summarizes common techniques that can be applied to improve the bioavailability of this compound.[2][3][4][5][6]
| Technique | Principle | Advantages | Disadvantages |
| Micronization/ Nanonization | Increases surface area for dissolution by reducing particle size. | Simple, widely applicable. | May not be sufficient for very poorly soluble compounds; potential for particle aggregation. |
| Solid Dispersion | Dispersing the drug in an inert carrier matrix at the molecular level. | Can significantly increase dissolution rate and solubility. | Can be physically unstable (recrystallization); manufacturing can be complex. |
| Lipid-Based Formulations (e.g., SMEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a microemulsion in the GI tract. | Enhances solubility and can utilize lipid absorption pathways. | Potential for GI side effects; can be complex to formulate and manufacture. |
| Complexation with Cyclodextrins | The drug molecule forms an inclusion complex with a cyclodextrin, increasing its apparent solubility. | Can significantly improve solubility and stability. | Limited by the stoichiometry of the complex; can be expensive. |
| Prodrug Approach | A bioreversible derivative of the drug is synthesized to improve properties like solubility or permeability. | Can address multiple issues simultaneously. | Requires significant medicinal chemistry effort; potential for altered pharmacology or toxicity. |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
-
Selection of Carrier: Choose a suitable hydrophilic polymer carrier (e.g., PVP K30, HPMC, Soluplus®).
-
Dissolution: Dissolve both this compound and the carrier in a common volatile solvent (e.g., methanol, acetone, or a mixture thereof). A typical drug-to-carrier ratio to start with is 1:1, 1:3, and 1:5 (w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Milling and Sieving: Scrape the dried film, mill it into a fine powder, and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution enhancement (in vitro dissolution testing), and physical form (using DSC and XRD to confirm an amorphous state).
Protocol 2: Formulation of a this compound Self-Microemulsifying Drug Delivery System (SMEDDS)
-
Excipient Screening:
-
Oil Phase: Determine the solubility of this compound in various oils (e.g., Labrafil®, Capryol®, olive oil).
-
Surfactant: Select a surfactant that can emulsify the chosen oil phase (e.g., Kolliphor® EL, Tween® 80).
-
Co-surfactant: Choose a co-surfactant to improve the microemulsion region (e.g., Transcutol®, PEG 400).
-
-
Ternary Phase Diagram Construction: To identify the optimal ratios of oil, surfactant, and co-surfactant, construct a ternary phase diagram. Titrate mixtures of the components with water and observe the formation of a clear/translucent microemulsion.
-
Formulation Preparation:
-
Accurately weigh the selected amounts of oil, surfactant, and co-surfactant into a glass vial.
-
Heat the mixture gently (e.g., to 40°C) and mix until a homogenous solution is formed.
-
Dissolve the required amount of this compound in this mixture with constant stirring.
-
-
Characterization:
-
Self-emulsification time: Assess the time taken for the formulation to form a microemulsion upon gentle agitation in an aqueous medium.
-
Droplet size analysis: Measure the globule size of the resulting microemulsion using a particle size analyzer. A smaller droplet size (<100 nm) is generally preferred.
-
In vitro drug release: Perform in vitro dissolution studies to compare the release of this compound from the SMEDDS formulation to the unformulated drug.
-
Signaling Pathways and Experimental Workflows
The mechanism of micellar solubilization by surfactants is a key principle in many lipid-based formulations. The following diagram illustrates this process.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 3. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioavailability Enhancement Techniques for Poorly Soluble Drugs: A Review | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 6. scispace.com [scispace.com]
Technical Support Center: Overcoming ARV-766 Resistance in Prostate Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ARV-766, a potent androgen receptor (AR) degrader developed for drug-resistant prostate cancer.[1][2][3]
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding ARV-766 and the mechanisms of resistance.
| Question | Answer |
| What is ARV-766 and what is its mechanism of action? | ARV-766 is an orally bioavailable, second-generation androgen receptor (AR) bifunctional degrader. It utilizes proteolysis targeting chimera (PROTAC) technology to bind to the AR ligand-binding domain and recruit an E3 ligase. This results in the ubiquitination and subsequent degradation of the AR protein by the proteasome, thereby inhibiting AR-mediated signaling and the proliferation of prostate cancer cells.[1][2][3] |
| What are the known mechanisms of resistance to androgen receptor (AR)-targeted therapies? | Resistance to AR-targeted therapies can arise from various mechanisms, including mutations in the AR gene that prevent drug binding, amplification of the AR gene leading to protein overexpression, activation of alternative signaling pathways that bypass the need for AR signaling, and increased drug efflux through transporters like ATP-binding cassette (ABC) transporters.[4][5][6][7] |
| How might cancer cells develop resistance to ARV-766? | While ARV-766 is designed to overcome some resistance mechanisms, such as those driven by specific AR mutations, resistance could potentially develop through: alterations in the E3 ligase or proteasome machinery, decreased drug uptake or increased efflux, or the activation of downstream signaling pathways that are independent of the AR.[8][9] |
| What preclinical models are suitable for studying ARV-766 resistance? | Suitable in vitro models include established prostate cancer cell lines (e.g., LNCaP, VCaP, C4-2B) and patient-derived organoids.[4] For in vivo studies, patient-derived xenograft (PDX) models can provide a more clinically relevant context.[4] Engineered resistance models, created using techniques like CRISPR-mediated gene editing to introduce specific mutations, are also valuable.[4][10] |
II. Troubleshooting Guides
This section provides practical guidance for specific experimental issues you may encounter.
Inconsistent IC50 Values in Cell Viability Assays
Problem: You are observing significant variability in the half-maximal inhibitory concentration (IC50) of ARV-766 in your prostate cancer cell line across different experimental replicates.
| Potential Cause | Troubleshooting Step |
| Cell Health and Passage Number: | Ensure cells are healthy and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity. |
| Inconsistent Seeding Density: | Optimize and strictly control the initial cell seeding density. Uneven cell distribution can affect growth rates and drug response.[11][12] |
| Drug Stability and Storage: | Prepare fresh dilutions of ARV-766 from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[13] |
| Assay Incubation Time: | Optimize the drug exposure time. A duration that allows for at least two cell divisions in the control group is often recommended.[11] |
| Assay Detection Method: | Ensure the chosen viability assay (e.g., MTT, CellTiter-Glo) is linear within the range of cell numbers used in your experiment. |
Incomplete AR Protein Degradation in Western Blot
Problem: Your western blot analysis shows incomplete degradation of the androgen receptor (AR) protein even at high concentrations of ARV-766.
| Potential Cause | Troubleshooting Step |
| Insufficient Drug Exposure Time: | Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal duration for maximal AR degradation. |
| Proteasome Inhibition: | Co-treat cells with a proteasome inhibitor (e.g., MG132) as a positive control. If AR levels are stabilized in the presence of the proteasome inhibitor and ARV-766, it confirms that the degradation is proteasome-dependent and the issue may lie elsewhere. |
| Suboptimal Drug Concentration: | Perform a dose-response experiment with a wider range of ARV-766 concentrations to ensure you have reached a saturating dose for AR degradation. |
| Cell Line-Specific Factors: | The specific prostate cancer cell line may have intrinsic factors that limit the efficiency of ARV-766-mediated degradation. Consider testing in other relevant cell lines. |
| Antibody Quality: | Use a well-validated primary antibody specific for the androgen receptor. Confirm the antibody's performance with positive and negative controls. |
III. Experimental Protocols
Protocol: Generation of ARV-766 Resistant Cell Lines
This protocol describes a method for generating ARV-766 resistant prostate cancer cell lines through continuous drug exposure.[14]
Materials:
-
Parental prostate cancer cell line (e.g., LNCaP)
-
Complete cell culture medium
-
ARV-766
-
DMSO (vehicle control)
-
Cell counting solution (e.g., trypan blue)
-
Cryopreservation medium
Procedure:
-
Determine Initial IC50: Perform a cell viability assay to determine the IC50 of ARV-766 for the parental cell line.
-
Initial Drug Exposure: Culture the parental cells in their complete medium containing ARV-766 at a concentration equal to the IC50.
-
Monitor and Subculture: Monitor the cells for signs of cell death. When the surviving cells reach approximately 80% confluency, subculture them into a new flask with fresh medium containing the same concentration of ARV-766.
-
Incremental Dose Escalation: Once the cells demonstrate stable growth at the initial concentration, gradually increase the concentration of ARV-766 (e.g., 1.5 to 2-fold increments).[14]
-
Cryopreservation: At each stage of increased drug concentration where stable growth is achieved, cryopreserve a batch of cells. This allows you to return to a previous stage if a subsequent dose increase results in complete cell death.[14]
-
Confirmation of Resistance: After several months of continuous culture with increasing drug concentrations, confirm the development of resistance by performing a cell viability assay and comparing the IC50 of the resistant cell line to the parental cell line. A significant increase in the IC50 value indicates the successful generation of a resistant line.[14]
Protocol: Cell Viability Assay (MTT)
This protocol outlines the steps for assessing cell viability in response to ARV-766 treatment using an MTT assay.
Materials:
-
Parental and ARV-766 resistant prostate cancer cell lines
-
96-well cell culture plates
-
Complete cell culture medium
-
ARV-766
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The next day, replace the medium with fresh medium containing serial dilutions of ARV-766. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
IV. Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of ARV-766.
Caption: Workflow for generating resistant cell lines.
Caption: Troubleshooting inconsistent IC50 values.
References
- 1. drughunter.com [drughunter.com]
- 2. Facebook [cancer.gov]
- 3. ARV-766 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. Mechanisms and insights into drug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. adcreview.com [adcreview.com]
- 9. ijsra.net [ijsra.net]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 12. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells « Sorger Lab [sorger.med.harvard.edu]
- 13. DB-766 | TargetMol [targetmol.com]
- 14. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating DB-766 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of DB-766 (ARV-766), a Proteolysis Targeting Chimera (PROTAC), with alternative androgen receptor (AR) targeting agents. We present supporting experimental data, detailed protocols for key validation assays, and visualizations to clarify complex biological pathways and workflows. Our aim is to equip researchers with the necessary information to effectively evaluate and implement methods for validating the cellular target engagement of this compound and similar molecules.
Comparative Performance of Androgen Receptor-Targeting Compounds
This compound is a second-generation PROTAC designed to induce the degradation of the androgen receptor, a key driver in prostate cancer. Its performance is best understood in comparison to its predecessor, ARV-110, and the standard-of-care AR inhibitor, Enzalutamide. The following tables summarize the quantitative data on the efficacy of these compounds in inducing AR degradation in prostate cancer cell lines.
| Compound | Cell Line | AR Genotype | DC50 (nM) | Dmax (%) | Reference |
| This compound (ARV-766) | VCaP | Wild-Type | <1 | >94 | [1][2] |
| LNCaP | Wild-Type | <1.3 | >91 | [1][2] | |
| ARV-110 | VCaP | Wild-Type | ~1 | >90 | |
| Enzalutamide | VCaP | Wild-Type | N/A (Inhibitor) | N/A |
-
DC50 : Half-maximal degradation concentration.
-
Dmax : Maximum percentage of protein degradation.
-
N/A : Not applicable as Enzalutamide is an inhibitor, not a degrader.
This compound demonstrates potent, sub-nanomolar DC50 values for AR degradation in both VCaP and LNCaP prostate cancer cell lines, achieving over 90% degradation of the target protein[1][2].
A significant advantage of this compound is its enhanced activity against clinically relevant AR mutations that confer resistance to other therapies.
| Compound | AR Mutant | Degradation Efficacy | Clinical Significance |
| This compound (ARV-766) | L702H, H875Y, T878A | Potent Degradation | Overcomes resistance to some AR antagonists[2]. |
| ARV-110 | L702H | Reduced Efficacy | A key resistance mutation. |
| Enzalutamide | F876L | Resistance | A common resistance mutation. |
Signaling Pathway and Mechanism of Action
To effectively validate target engagement, it is crucial to understand the underlying biological pathways. Below are diagrams illustrating the androgen receptor signaling pathway and the mechanism of action of this compound.
Experimental Protocols for Target Engagement Validation
Accurate validation of this compound target engagement requires robust experimental methods. Below are detailed protocols for three key assays.
Western Blot for Androgen Receptor Degradation
This protocol is a fundamental method to quantify the reduction in AR protein levels following treatment with a degrader.
Materials:
-
Prostate cancer cell lines (e.g., VCaP, LNCaP)
-
Cell culture medium and supplements
-
This compound and control compounds
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Androgen Receptor
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed prostate cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response of this compound (e.g., 0.1 nM to 1 µM) and controls (e.g., vehicle, non-degrading analog) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate the proteins by size on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against the androgen receptor and a loading control antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. After further washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the AR signal to the loading control to determine the percentage of AR degradation at each concentration of this compound.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment.
Materials:
-
Prostate cancer cells
-
This compound and control compounds
-
PBS
-
Lysis buffer
-
PCR tubes or plates
-
Thermal cycler
-
Centrifuge
-
Western blot or ELISA reagents
Procedure:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes or a 96-well plate and heat them across a temperature gradient (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles or with a lysis buffer. Centrifuge to separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins.
-
Detection: Analyze the amount of soluble AR in the supernatant by Western blot or ELISA.
-
Data Analysis: Plot the amount of soluble AR as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization. Isothermal dose-response experiments can also be performed at a fixed temperature to determine the EC50 of target engagement.
NanoBRET™/HiBiT Target Engagement Assay
This bioluminescence resonance energy transfer (BRET)-based assay allows for real-time, quantitative measurement of compound binding to a target protein in living cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for AR fused to NanoLuc® luciferase (for NanoBRET™) or CRISPR/Cas9 engineered cells with a HiBiT tag on the endogenous AR gene.
-
Fluorescent tracer that binds to AR
-
This compound and control compounds
-
Opti-MEM® I Reduced Serum Medium
-
Nano-Glo® Live Cell Substrate
-
Plate reader capable of measuring BRET
Procedure:
-
Cell Preparation: Transfect cells with the AR-NanoLuc® construct or use the HiBiT-tagged cell line. Seed the cells in a white 96-well plate.
-
Assay Setup: Equilibrate the cells with the fluorescent tracer.
-
Compound Addition: Add a serial dilution of this compound or control compounds to the wells.
-
Substrate Addition and Measurement: Add the Nano-Glo® Live Cell Substrate and immediately measure the BRET signal (donor emission at 460nm and acceptor emission at >600nm) over time.
-
Data Analysis: The binding of this compound to the AR-NanoLuc® fusion will displace the fluorescent tracer, leading to a decrease in the BRET signal. The IC50 value, representing the concentration of this compound that displaces 50% of the tracer, can be calculated to quantify target engagement.
Comparison of Target Validation Methods
Choosing the appropriate assay for validating target engagement depends on the specific research question, available resources, and desired throughput.
References
DB-766: A Novel Androgen Receptor Degrader Compared to Standard-of-Care in Metastatic Castration-Resistant Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DB-766 (also known as ARV-766 or Luxdegalutamide), an investigational androgen receptor (AR) degrader, with the current standard-of-care treatments for metastatic castration-resistant prostate cancer (mCRPC). The information is based on available preclinical and clinical data.
Executive Summary
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the androgen receptor, a key driver of prostate cancer growth.[1] Unlike standard-of-care androgen receptor pathway inhibitors (ARPIs) that block AR signaling, this compound eliminates the receptor protein entirely.[1] This novel mechanism of action offers the potential to overcome resistance mechanisms that limit the efficacy of current therapies.[2] Standard-of-care for mCRPC includes ARPIs such as abiraterone and enzalutamide, and taxane-based chemotherapies like docetaxel and cabazitaxel.[3][4] this compound is currently in Phase 1/2 clinical development (NCT05067140) for patients with mCRPC who have progressed on prior novel hormonal agent (NHA) therapy.[5][6]
Mechanism of Action Comparison
The fundamental difference between this compound and current AR-directed therapies lies in their interaction with the androgen receptor.
-
This compound (ARV-766): As a PROTAC, this compound is a heterobifunctional molecule that simultaneously binds to the androgen receptor and an E3 ubiquitin ligase.[7] This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome.[7] This results in the elimination of the AR protein, including mutated forms that can confer resistance to other treatments.[5]
-
Abiraterone Acetate: This agent inhibits the enzyme CYP17A1, which is crucial for the synthesis of androgens in the testes, adrenal glands, and the tumor itself.[7][8] By reducing androgen levels, abiraterone indirectly prevents the activation of the AR.
-
Enzalutamide: A potent androgen receptor inhibitor, enzalutamide competitively blocks androgens from binding to the AR, prevents the nuclear translocation of the AR, and inhibits the binding of the AR to DNA.[1][9]
-
Docetaxel and Cabazitaxel: These are taxane chemotherapies that work by stabilizing microtubules, leading to cell cycle arrest in the G2/M phase and inducing apoptosis in rapidly dividing cells, including cancer cells.[10][11] Their mechanism is not specific to the AR signaling pathway.
Signaling Pathway Diagrams
Preclinical Data Comparison
Preclinical studies provide the foundational evidence for the potential advantages of this compound.
| Parameter | This compound (ARV-766) | Enzalutamide |
| AR Degradation | Induces robust degradation of wild-type and mutant AR (>90% Dmax)[2][11] | Does not degrade AR; blocks its function[1] |
| Activity in Enzalutamide-Insensitive Models | Demonstrates significant tumor growth inhibition in an enzalutamide-insensitive VCaP xenograft model[2][11] | Limited efficacy[9] |
| Activity Against AR Mutations | Maintains potency against clinically relevant AR ligand-binding domain (LBD) mutations, including L702H, H875Y, and T878A[2][5] | Resistance can be driven by these mutations |
| Tumor Growth Inhibition (VCaP Xenograft) | Dose-dependent inhibition (34% at 1 mg/kg, 74% at 3 mg/kg, 98% at 10 mg/kg)[9] | Limited efficacy at 20 mg/kg[9] |
| PSA Reduction (VCaP Xenograft) | More robust PSA level reduction at 3 and 10 mg/kg compared to enzalutamide[9] | Less pronounced PSA reduction[9] |
Experimental Protocols: Preclinical
In Vitro AR Degradation Assay:
-
Cell Lines: LNCaP and VCaP prostate cancer cell lines were utilized.[9]
-
Treatment: Cells were treated with varying concentrations of this compound.
-
Analysis: Western blotting was used to quantify the levels of AR protein to determine the half-maximal degradation concentration (DC50) and maximum degradation (Dmax).[2]
In Vivo Xenograft Model:
-
Animal Model: CB17/SCID mice were used.[9]
-
Tumor Implantation: LNCaP or VCaP cells were subcutaneously implanted.[2][11]
-
Treatment: Once tumors reached a specified volume, mice were treated orally with this compound at various doses (e.g., 1, 3, 10 mg/kg/day) or enzalutamide (e.g., 20 mg/kg).[9]
-
Endpoints: Tumor volume was measured regularly, and at the end of the study, tumors and blood were collected for analysis of AR protein levels and prostate-specific antigen (PSA) levels.[2][9]
Clinical Data Comparison
Direct head-to-head clinical trials comparing this compound with standard-of-care treatments are not yet available. The current clinical data for this compound comes from the Phase 1/2 trial (NCT05067140) in a heavily pre-treated mCRPC population where patients had already progressed on at least one novel hormonal agent.[5][6]
Efficacy in a Post-NHA Setting (NCT05067140, Interim Data)
| Efficacy Endpoint | This compound (ARV-766) in Patients with AR LBD Mutations |
| PSA50 Response Rate | 41-50%[6][12] |
| PSA50 in L702H Mutant Tumors | 50%[12] |
| Objective Response Rate (RECIST) | 2 of 4 RECIST-evaluable patients had a partial response (1 confirmed, 1 unconfirmed) in an early analysis[8] |
Note: This data is from a single-arm study in a late-line setting and cannot be directly compared to pivotal trial data of standard-of-care drugs in earlier lines of therapy.
Safety and Tolerability (NCT05067140, Interim Data)
| Adverse Events (AEs) | This compound (ARV-766) |
| Most Common Treatment-Related AEs (any grade, >10%) | Fatigue (36%), Nausea (19%), Diarrhea (15%), Alopecia (14%), Increased blood creatinine (13%), Decreased appetite (11%)[6] |
| Grade ≥3 Treatment-Related AEs | Infrequent; no Grade 4 TRAEs reported[6] |
| Dose-Limiting Toxicities (Phase 1) | None observed[6] |
| Treatment Discontinuation due to TRAEs | 10%[6] |
Experimental Protocols: Clinical
This compound (ARV-766) Phase 1/2 Trial (NCT05067140):
-
Study Design: Open-label, dose-escalation (Phase 1) and cohort expansion (Phase 2) study.[6]
-
Patient Population: Men with mCRPC who have progressed on prior novel hormonal agent therapy.[5] Phase 2 requires 1-3 prior NHAs and ≤2 prior chemotherapy regimens.[13]
-
Intervention: Oral this compound administered once daily in 28-day cycles. Doses of 100 mg and 300 mg were selected for Phase 2.[13]
-
Primary Endpoints: Phase 1: Safety and tolerability. Phase 2: Overall response rate and PSA response rate (PSA30 and PSA50).[5][13]
Pivotal Trials for Standard-of-Care (General Overview):
-
Abiraterone (COU-AA-302): Randomized, double-blind, placebo-controlled trial in chemotherapy-naïve mCRPC patients.[14]
-
Enzalutamide (PREVAIL): Randomized, double-blind, placebo-controlled trial in chemotherapy-naïve mCRPC patients.[15]
-
Docetaxel (TAX 327): Randomized trial comparing docetaxel plus prednisone with mitoxantrone plus prednisone in mCRPC.[16]
-
Cabazitaxel (TROPIC): Randomized, open-label trial comparing cabazitaxel plus prednisone with mitoxantrone plus prednisone in mCRPC patients previously treated with docetaxel.[1]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ascopubs.org [ascopubs.org]
- 3. Randomized Phase II Multicenter Trial of Abiraterone Acetate With or Without Cabazitaxel in the Treatment of Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncologynewscentral.com [oncologynewscentral.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. targetedonc.com [targetedonc.com]
- 8. GUIDE: a randomised non-comparative phase II trial of biomarker-driven intermittent docetaxel versus standard-of-care docetaxel in metastatic castration-resistant prostate cancer (clinical trial protocol) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. urotoday.com [urotoday.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 13. Program Guide – ASCO Meeting Program Guide [meetings.asco.org]
- 14. Randomized Phase 3 Trial of Abiraterone Acetate in Men with Metastatic Castration-Resistant Prostate Cancer and No Prior Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An update on enzalutamide in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
ARV-766: A Comparative Analysis of Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of ARV-766 (luxdegalutamide), a potent and orally bioavailable PROTAC (PROteolysis TArgeting Chimera) androgen receptor (AR) degrader. While the initial query referenced "DB-766," publicly available scientific literature predominantly points to ARV-766 as the compound of significant interest in recent research, particularly in the context of prostate cancer. This guide will, therefore, focus on the existing data for ARV-766.
ARV-766 is designed to selectively induce the degradation of the androgen receptor, a key driver in prostate cancer. A critical aspect of its therapeutic potential and safety profile is its selectivity for the AR over other cellular proteins. This guide examines the available data on its cross-reactivity, or lack thereof, with other potential off-target receptors.
Quantitative Data Summary
The primary mechanism of ARV-766 involves the recruitment of the E3 ubiquitin ligase Cereblon (CRBN) to the androgen receptor, leading to its ubiquitination and subsequent degradation by the proteasome. A key concern with CRBN-recruiting PROTACs is the potential for off-target degradation of other proteins, known as neosubstrates, which can lead to unintended pharmacological effects. Preclinical studies have specifically investigated this possibility for ARV-766.
| Target | Interaction Type | Result |
| Androgen Receptor (AR) | Degradation | Potent degradation of wild-type and clinically relevant mutant AR |
| Cereblon (CRBN) Neosubstrates | Degradation | No degradation of key neosubstrates observed at 1µM |
This table highlights the high selectivity of ARV-766 for its intended target, the androgen receptor, while avoiding the off-target degradation of known Cereblon neosubstrates.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the intended signaling pathway of ARV-766 and a typical experimental workflow for assessing off-target protein degradation.
Figure 1. Intended signaling pathway of ARV-766.
Figure 2. Experimental workflow for off-target analysis.
Experimental Protocols
Assessment of Off-Target Cereblon Neosubstrate Degradation
Objective: To determine if ARV-766 induces the degradation of known Cereblon neosubstrates.
Methodology:
-
Cell Culture: A suitable human cell line (e.g., a prostate cancer cell line like VCaP) is cultured under standard conditions.
-
Compound Treatment: Cells are treated with a specific concentration of ARV-766 (e.g., 1µM) and control compounds for a defined period (e.g., 24 hours). Control compounds include a vehicle (e.g., DMSO) and a known inducer of neosubstrate degradation (e.g., lenalidomide).
-
Protein Extraction: After treatment, cells are lysed, and total protein is extracted. Protein concentration is quantified using a standard method like the BCA assay.
-
Protein Analysis:
-
Western Blotting: Equal amounts of protein from each treatment group are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with specific antibodies against known Cereblon neosubstrates (e.g., GSPT1, IKZF1, IKZF3). An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
Mass Spectrometry-based Proteomics: For a more global and unbiased assessment, protein extracts can be analyzed by quantitative mass spectrometry to compare the abundance of thousands of proteins between ARV-766-treated and control cells.
-
-
Data Analysis: The levels of neosubstrate proteins in the ARV-766-treated samples are compared to those in the vehicle-treated and positive control-treated samples. A significant decrease in the protein level in the ARV-766-treated sample would indicate off-target degradation.
The available data indicates that when this type of experiment was performed, ARV-766 did not lead to the degradation of key Cereblon neomorphic substrates[1]. This finding is a strong indicator of the selectivity of ARV-766 and suggests a favorable safety profile with a reduced risk of off-target effects commonly associated with some CRBN-recruiting molecules.
The preclinical data available for ARV-766 suggests a high degree of selectivity for its intended target, the androgen receptor. Specifically, its lack of activity in degrading known Cereblon neosubstrates is a critical finding that differentiates it and supports its potential as a targeted therapeutic with a well-defined mechanism of action. Further comprehensive screening against a broader panel of receptors would provide a more complete picture of its cross-reactivity profile.
References
Reproducibility of DB-766 (ARV-766) Experimental Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental findings for DB-766, also known as ARV-766 or Luxdegalutamide, a potent, orally bioavailable PROTAC (PROteolysis TArgeting Chimera) androgen receptor (AR) degrader. The data presented herein is compiled from publicly available preclinical and clinical studies to aid in the objective evaluation of its performance against other therapeutic alternatives for metastatic castration-resistant prostate cancer (mCRPC).
Executive Summary
ARV-766 is a next-generation AR degrader designed to overcome resistance to current AR-targeted therapies. It functions by inducing the degradation of the androgen receptor through the ubiquitin-proteasome system. Preclinical and clinical data suggest that ARV-766 has a promising efficacy and safety profile, particularly in patients with AR ligand-binding domain (LBD) mutations that confer resistance to existing treatments. This guide will delve into the quantitative data from these studies, outline the experimental methodologies, and visualize the key mechanisms of action.
Data Presentation
Preclinical Efficacy
ARV-766 has demonstrated potent and robust degradation of both wild-type and mutant androgen receptors in preclinical models of prostate cancer.
| Cell Line | ARV-766 DC50 (nM) | ARV-766 Dmax (%) | Comparator | Finding |
| LNCaP (Wild-Type AR) | <1.3 | >91% | - | Potent degradation of wild-type AR. |
| VCaP (Wild-Type AR) | <1 | >94% | Enzalutamide | In an enzalutamide-insensitive non-castrated VCaP xenograft model, ARV-766 showed significant and dose-dependent tumor growth inhibition, while enzalutamide had limited efficacy[1]. At 3 and 10 mg/kg, ARV-766 also led to a more robust reduction in PSA levels compared to 20 mg/kg enzalutamide[1]. |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Clinical Efficacy (NCT05067140)
The Phase 1/2 clinical trial of ARV-766 has shown promising anti-tumor activity in heavily pretreated mCRPC patients.
| Patient Subgroup | PSA50 Response Rate (%) | Additional Efficacy Data |
| Patients with AR LBD mutations | 43% - 50% | In 47 evaluable patients with AR LBD mutations, 43% achieved a PSA decline of at least 50%[2]. Another report on 28 evaluable patients with AR LBD mutations showed a PSA50 of 50.0%[3][4]. |
| Patients with AR L702H mutation | 60% (3 of 5 patients) | Three of five patients with the AR L702H mutation, known to confer resistance to abiraterone, achieved a PSA50 response. These three responders also had co-occurring T878A or H875Y mutations[5]. |
| RECIST-Evaluable Patients with AR LBD mutations | 50% (2 of 4 patients) | Two of four evaluable patients had a best observed response of partial response (one confirmed, one unconfirmed). |
PSA50: Percentage of patients with a ≥50% reduction in Prostate-Specific Antigen levels. RECIST: Response Evaluation Criteria in Solid Tumors.
Clinical Safety (NCT05067140)
ARV-766 has been generally well-tolerated in clinical trials.
| Adverse Event Profile | Frequency | Details |
| Treatment-Emergent Adverse Events (TEAEs) leading to dose reduction | 7% (9 of 123 patients) | The majority of treatment-related adverse events (TRAEs) were Grade 1 or 2[2]. |
| TEAEs leading to discontinuation | 8% (10 of 123 patients) | No dose-limiting toxicities were observed in the phase 1 dose-escalation portion, and a maximum tolerated dose was not reached[2]. |
| Most Common TRAEs (>10%) | Fatigue, Nausea, Diarrhea | These were primarily observed in the Phase 1 portion of the study. |
Comparative Analysis
ARV-766 has been compared to its predecessor, bavdegalutamide (ARV-110), and is being evaluated in combination with the novel hormonal agent (NHA) abiraterone.
| Comparator | Key Findings |
| Bavdegalutamide (ARV-110) | ARV-766 was designed to have a broader degradation profile than ARV-110, particularly against the AR L702H mutation, which is associated with resistance to abiraterone[5]. Clinical data suggests ARV-766 has a superior efficacy profile in patients with this mutation[5]. |
| Enzalutamide | Preclinical data in an enzalutamide-insensitive VCaP xenograft model showed that ARV-766 significantly inhibited tumor growth, whereas enzalutamide had limited effect[1]. |
| Abiraterone | A phase 1/2 clinical trial (NCT05067140, Part C) is currently evaluating ARV-766 in combination with abiraterone in NHA-naïve mCRPC patients[6]. The rationale is the potential for a synergistic effect, as abiraterone reduces androgen biosynthesis and ARV-766 degrades the AR, a key mechanism of resistance to abiraterone[6]. |
Experimental Protocols
Preclinical In Vitro Degradation Assays
-
Cell Lines: LNCaP and VCaP prostate cancer cell lines were utilized.
-
Methodology: Cells were treated with varying concentrations of ARV-766. The levels of androgen receptor protein were then quantified, likely using Western blotting, to determine the DC50 and Dmax values. Competition assays with pomalidomide were performed to confirm that the degradation is mediated by the E3 ligase cereblon (CRBN)[1].
Preclinical Xenograft Models
-
Animal Models: Murine xenograft models using LNCaP and VCaP cell lines were established. An enzalutamide-insensitive, non-castrated VCaP model was also used to assess efficacy in a resistant setting[7][8].
-
Treatment: ARV-766 was administered orally at various doses (e.g., 1, 3, and 10 mg/kg/day)[1].
-
Endpoints: Tumor growth inhibition and reduction in serum PSA levels were the primary efficacy endpoints[1][8].
Clinical Trial (NCT05067140)
-
Study Design: A Phase 1/2, open-label, multicenter study evaluating the safety, tolerability, pharmacokinetics, and anti-tumor activity of ARV-766.
-
Patient Population: Men with mCRPC who have progressed on prior novel hormonal agent therapy[2][9].
-
Phase 1 (Dose Escalation): Patients received ARV-766 orally once daily at escalating doses (20 mg to 500 mg) to determine the recommended Phase 2 dose[2].
-
Phase 2 (Cohort Expansion): Patients are randomized to receive either 100 mg or 300 mg of ARV-766 once daily to further evaluate clinical activity and safety[2][10].
-
Primary Objectives: To evaluate the antitumor activity based on overall response rate (per RECIST) and the rates of PSA declines of 30% and 50%[10].
Mandatory Visualization
Signaling Pathway of ARV-766
Caption: Mechanism of action of ARV-766, a PROTAC androgen receptor degrader.
Experimental Workflow for Preclinical Xenograft Studies
Caption: Workflow for assessing ARV-766 efficacy in prostate cancer xenograft models.
References
- 1. arvinasmedical.com [arvinasmedical.com]
- 2. urologytimes.com [urologytimes.com]
- 3. researchgate.net [researchgate.net]
- 4. ARV-766, a proteolysis targeting chimera (PROTAC) androgen receptor (AR) degrader, in metastatic castration-resistant prostate cancer (mCRPC): Initial results of a phase 1/2 study. - ASCO [asco.org]
- 5. Arvinas' two AR receptor PROTAC therapies show positive results in Phase 1/2 clinical trials [synapse.patsnap.com]
- 6. urotoday.com [urotoday.com]
- 7. ARV-766 analog | PROTAC AR degrader | 2504913-62-4 | InvivoChem [invivochem.com]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Next-Generation c-Met Inhibitors Versus First-Generation Agents
An important clarification regarding the initial topic: Initial searches for "DB-766" indicate its investigation as a potential treatment for parasitic infections like Chagas' disease and leishmaniasis, not for cancer. Therefore, a direct comparison with first-generation oncology inhibitors is not applicable.
This guide provides a comprehensive comparison between a representative first-generation c-Met inhibitor, Crizotinib, and a next-generation inhibitor, Capmatinib. This comparison is tailored for researchers, scientists, and drug development professionals, offering objective performance data, detailed experimental protocols, and visual representations of key biological and experimental processes.
The c-Met receptor tyrosine kinase, activated by its ligand hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, and migration.[1][2][3] Dysregulation of the c-Met signaling pathway is implicated in the progression of various cancers, making it a key target for therapeutic intervention.[2][4]
Performance Comparison: Crizotinib vs. Capmatinib
Next-generation c-Met inhibitors like Capmatinib were developed to improve upon the efficacy and selectivity of first-generation agents such as Crizotinib, which also targets ALK and ROS1.[5][6]
Biochemical Potency and Selectivity
Capmatinib demonstrates significantly higher potency against c-Met compared to Crizotinib. This increased selectivity can lead to a more favorable side-effect profile by minimizing off-target activities.
| Inhibitor | Target | IC50 (nM) | Kinase Selectivity Profile |
| Crizotinib | c-Met | 22.5 | Multi-kinase inhibitor (ALK, ROS1, c-Met)[5][6][7] |
| Capmatinib | c-Met | 0.6 | Highly selective for c-Met[7] |
Cellular Efficacy
In preclinical studies, both inhibitors have shown the ability to suppress the viability of cancer cell lines with MET alterations. However, the enhanced potency of Capmatinib often translates to greater efficacy at lower concentrations.
| Inhibitor | Cell Line | MET Alteration | IC50 (nM) |
| Crizotinib | Various NSCLC | MET amplification/exon 14 skipping | Varies by cell line |
| Capmatinib | NCI-H1993 (NSCLC) | c-Met alteration | 0.92[8] |
| Capmatinib | MET-dependent cell lines | MET amplification/exon 14 skipping | Potent inhibition of cell growth[9] |
In Vivo Efficacy
In xenograft models of human cancers, both Crizotinib and Capmatinib have demonstrated significant tumor growth inhibition. Capmatinib, in particular, has shown the ability to induce tumor regression in models with MET-driven tumor growth.[9]
| Inhibitor | Xenograft Model | Cancer Type | Key Findings |
| Crizotinib | Various | NSCLC, Gastric Cancer | Antitumor efficacy at well-tolerated doses[10] |
| Capmatinib | MET-driven tumor models | Various | Demonstrated tumor growth inhibition and regression[9] |
Resistance Profiles
A significant challenge with first-generation inhibitors is the development of acquired resistance, often through secondary mutations in the MET kinase domain.[11] Next-generation inhibitors like Capmatinib may retain activity against some of these mutations.
| Inhibitor | Common Resistance Mutations |
| Crizotinib | D1228 and Y1230 mutations[11][12] |
| Capmatinib | Can be effective against some Crizotinib-resistant mutations, though resistance can still emerge through alternative pathway activation (e.g., EGFR signaling)[13] |
Signaling Pathway and Experimental Workflow
c-Met Signaling Pathway
The binding of HGF to the c-Met receptor triggers a cascade of downstream signaling events that promote cancer cell proliferation, survival, and invasion. Key pathways activated include the RAS/MAPK, PI3K/AKT, and STAT pathways.
Caption: The c-Met signaling pathway and its downstream effectors.
Experimental Workflow: In Vitro Kinase Inhibition Assay
This workflow outlines a typical experiment to determine the inhibitory activity of a compound against the c-Met kinase.
Caption: Workflow for a c-Met kinase inhibition assay.
Experimental Protocols
c-Met Kinase Inhibition Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of a test compound against c-Met kinase.
-
Reagent Preparation : Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, and 1% DMSO.
-
Compound Dilution : Serially dilute the test compound in DMSO.
-
Reaction Setup : Add 5 µL of the diluted compound, 40 µL of a solution containing the c-Met enzyme and a suitable substrate (e.g., Poly (Glu, Tyr) 4:1) to each well of a 96-well plate.
-
Initiation : Start the reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for c-Met.
-
Incubation : Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection : Stop the reaction and quantify the amount of ADP produced using a detection reagent such as ADP-Glo™ Kinase Assay kit.
-
Data Analysis : Measure luminescence using a microplate reader and calculate the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTS Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with an inhibitor.
-
Cell Seeding : Seed cancer cells (e.g., a MET-amplified cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with serial dilutions of the test compound and a vehicle control (e.g., DMSO).
-
Incubation : Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.
-
MTS Reagent Addition : Add 20 µL of MTS reagent to each well.[14]
-
Incubation : Incubate for 1-4 hours at 37°C until a color change is apparent.[14]
-
Absorbance Reading : Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis : Normalize the absorbance values to the vehicle-treated control wells and calculate the IC50 value.
In Vivo Tumor Xenograft Study
This protocol evaluates the anti-tumor efficacy of an inhibitor in a mouse model.
-
Cell Implantation : Subcutaneously inject a suspension of human cancer cells (e.g., a MET-amplified gastric cancer cell line) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth : Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment : Randomize the mice into treatment and control groups. Administer the test compound (e.g., orally, once daily) and a vehicle control to the respective groups.
-
Tumor Measurement : Measure the tumor volume using calipers every 2-3 days.
-
Endpoint : Continue treatment for a predetermined period (e.g., 21 days) or until the tumors in the control group reach a specified size.
-
Data Analysis : Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
Conclusion
The development of next-generation c-Met inhibitors like Capmatinib represents a significant advancement over first-generation agents. With enhanced potency and selectivity, these newer inhibitors offer the potential for improved therapeutic outcomes and a better safety profile for patients with MET-driven cancers. The provided experimental data and protocols serve as a valuable resource for researchers in the continued development and evaluation of novel cancer therapeutics targeting the c-Met pathway.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. c-MET [stage.abbviescience.com]
- 3. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Spotlight on crizotinib in the first-line treatment of ALK-positive advanced non-small-cell lung cancer: patients selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A narrative review of MET inhibitors in non-small cell lung cancer with MET exon 14 skipping mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. Structural insight into the macrocyclic inhibitor TPX-0022 of c-Met and c-Src - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spotlight on Tepotinib and Capmatinib for Non-Small Cell Lung Cancer with MET Exon 14 Skipping Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Therapies for Metastatic Non-Small Cell Lung Cancer with MET Exon 14 Alterations: A Spotlight on Capmatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor Capmatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
DB-766 (ARV-766): A Comparative Analysis Against Standard Androgen Receptor-Targeted Therapies in Metastatic Castration-Resistant Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed performance comparison of DB-766 (also known as ARV-766 or Luxdegalutamide), an investigational androgen receptor (AR) degrader, against established standards of care, abiraterone and enzalutamide, for the treatment of metastatic castration-resistant prostate cancer (mCRPC). The information is supported by preclinical and clinical experimental data to aid in the objective evaluation of this novel therapeutic agent.
Executive Summary
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the androgen receptor, a key driver of prostate cancer growth. This mechanism of action is distinct from that of abiraterone, which inhibits androgen synthesis, and enzalutamide, which is a competitive AR inhibitor. Preclinical and emerging clinical data suggest that this compound is effective against both wild-type and mutant forms of the AR, including those associated with resistance to current therapies. This guide will delve into the comparative efficacy, safety, and underlying mechanisms of these treatments.
Mechanism of Action
A fundamental differentiator of this compound is its mechanism of action. Unlike inhibitors, this compound actively eliminates the androgen receptor protein.
-
This compound (ARV-766): An orally bioavailable PROTAC that recruits an E3 ubiquitin ligase to the androgen receptor, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This removes the entire receptor protein, offering a potential advantage against resistance mechanisms involving AR overexpression or mutations.
-
Abiraterone Acetate: An irreversible inhibitor of CYP17A1, an enzyme crucial for androgen biosynthesis in the testes, adrenal glands, and prostate tumors.[2] By blocking androgen production, it reduces the ligands that activate the AR.
-
Enzalutamide: A competitive androgen receptor inhibitor that binds to the AR with high affinity.[3] It prevents AR nuclear translocation, DNA binding, and coactivator recruitment, thereby inhibiting AR signaling.[4]
Signaling Pathway Diagram
Preclinical Performance of this compound
In vitro and in vivo studies have demonstrated the potent and selective AR-degrading activity of this compound.
In Vitro Degradation
This compound has been shown to induce potent and robust degradation of the androgen receptor in various prostate cancer cell lines.
| Cell Line | AR Status | DC50 (nM) | Dmax (%) | Reference |
| VCaP | Wild-type | <1 | >94 | [1][5][6] |
| LNCaP | Wild-type | <1.3 | >91 | [6] |
-
DC50: Half-maximal degradation concentration.
-
Dmax: Maximum degradation.
Importantly, this compound maintains its degradation potency against clinically relevant AR ligand-binding domain (LBD) mutants, such as L702H, which is associated with resistance to some AR antagonists.[1][5]
In Vivo Tumor Growth Inhibition
In mouse xenograft models of prostate cancer, orally administered this compound demonstrated significant, dose-dependent tumor growth inhibition. Notably, in an enzalutamide-insensitive, non-castrated VCaP xenograft model, this compound showed robust anti-tumor activity.[5]
Clinical Performance Comparison
Clinical trial data provides insights into the efficacy and safety of this compound in patients with mCRPC, particularly those who have progressed on prior novel hormonal agents (NHAs).
Efficacy in Post-NHA mCRPC Patients
The following table summarizes key efficacy endpoints from clinical trials of this compound, abiraterone, and enzalutamide in patients with mCRPC who have been previously treated with chemotherapy.
| Drug | Trial | Patient Population | PSA Response (≥50% decline) | Median Radiographic Progression-Free Survival (rPFS) | Median Overall Survival (OS) |
| This compound (ARV-766) | NCT05067140 (Phase 1/2) | mCRPC with AR LBD mutations, post-NHA | 43%[7] | Data maturing | Data maturing |
| Abiraterone | COU-AA-301 | mCRPC, post-docetaxel | 29% | 5.6 months | 14.8 months |
| Enzalutamide | AFFIRM | mCRPC, post-docetaxel | 54%[3] | 8.3 months | 18.4 months[8] |
Note: Direct comparison between trials should be made with caution due to differences in study design, patient populations, and prior therapies.
Updated interim data from the ARV-766 Phase 1/2 trial have shown a PSA50 of 41% in patients with tumors harboring any AR LBD mutation and 50% in patients with the AR L702H mutation.[9]
Safety and Tolerability
| Drug | Trial | Common Adverse Events (Any Grade) | Grade ≥3 Adverse Events | Discontinuation due to Adverse Events |
| This compound (ARV-766) | NCT05067140 (Phase 1/2) | Fatigue (33%), Nausea (20%), Diarrhea (15%)[7] | 37% (any TEAE)[7] | 8%[7] |
| Abiraterone | COU-AA-301 | Fluid retention, hypokalemia, hypertension[10] | Hypokalemia (3.8%), Hypertension (1.3%)[10] | Not specified |
| Enzalutamide | AFFIRM | Fatigue, diarrhea, hot flush | Low overall rates, similar to placebo | Not specified |
This compound has been generally well-tolerated, with most treatment-related adverse events being Grade 1 or 2.[9]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings.
Preclinical: In Vitro AR Degradation (Western Blot)
-
Cell Culture: Prostate cancer cell lines (e.g., VCaP, LNCaP) are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).
-
Lysis: Cells are harvested and lysed to extract total protein.
-
Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Electrophoresis: Equal amounts of protein are separated by size via SDS-PAGE.
-
Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for the androgen receptor, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP). A loading control antibody (e.g., GAPDH, β-actin) is also used.
-
Detection: The signal is visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: Band intensities are quantified to determine the extent of AR degradation relative to the vehicle control.
Preclinical: In Vivo Tumor Growth (Xenograft Model)
-
Animal Model: Immunocompromised mice (e.g., SCID) are used.[11][12]
-
Cell Implantation: Human prostate cancer cells (e.g., VCaP, 22Rv1) are subcutaneously injected into the flanks of the mice.[13]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Mice are randomized into treatment and control groups.
-
Treatment Administration: this compound is administered orally at various doses. Comparators (e.g., enzalutamide) and a vehicle control are administered via appropriate routes.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and tumors are excised for further analysis (e.g., Western blot for AR levels).
Clinical Trial: Phase 1/2 Study of ARV-766 (NCT05067140)
-
Study Design: An open-label, multicenter, Phase 1/2 dose-escalation and cohort-expansion study.
-
Participants: Men with mCRPC who have progressed on prior novel hormonal agent therapy.[14]
-
Phase 1 (Dose Escalation): To evaluate the safety, tolerability, and determine the recommended Phase 2 dose of ARV-766.
-
Phase 2 (Cohort Expansion): To evaluate the antitumor activity of ARV-766 at the recommended doses.
-
Key Inclusion Criteria: Histologically confirmed mCRPC, ongoing androgen deprivation therapy, and progression after at least one NHA.[15]
-
Key Exclusion Criteria: Active inflammatory gastrointestinal disease, recent radiation therapy to a large portion of the bone marrow.[15]
-
Primary Outcome Measures:
-
Phase 1: Incidence of dose-limiting toxicities.
-
Phase 2: Overall response rate and PSA response rate (≥30% and ≥50% decline).
-
-
Secondary Outcome Measures: Duration of response, radiographic progression-free survival, overall survival.
Experimental Workflow Diagram
Conclusion
This compound (ARV-766) represents a novel approach to targeting the androgen receptor in metastatic castration-resistant prostate cancer. Its unique mechanism of action, involving the degradation of the AR protein, offers a potential strategy to overcome resistance to existing therapies that merely inhibit the AR pathway. Preclinical data are promising, and early clinical results in heavily pretreated patients with AR LBD mutations are encouraging. Further clinical investigation, including randomized controlled trials, will be essential to fully delineate the therapeutic benefit of this compound in comparison to current standards of care like abiraterone and enzalutamide. The ongoing and future studies will provide a clearer picture of its positioning in the evolving treatment landscape of mCRPC.
References
- 1. ARV-766 analog | PROTAC AR degrader | 2504913-62-4 | InvivoChem [invivochem.com]
- 2. urotoday.com [urotoday.com]
- 3. Evidence for the efficacy of enzalutamide in postchemotherapy metastatic castrate-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential of Arvinas’ PROTAC® AR Degraders Reinforced by 11.1 months rPFS with Bavdegalutamide and Updated Positive Interim Data from Second Generation ARV-766 in mCRPC | Nasdaq [nasdaq.com]
- 5. researchgate.net [researchgate.net]
- 6. arvinasmedical.com [arvinasmedical.com]
- 7. urologytimes.com [urologytimes.com]
- 8. onclive.com [onclive.com]
- 9. A Study of ARV-766 Given by Mouth in Men With Metastatic Prostate Cancer [clin.larvol.com]
- 10. ascopubs.org [ascopubs.org]
- 11. cienciavida.org [cienciavida.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Enzalutamide Sensitizes Castration‐Resistant Prostate Cancer to Copper‐Mediated Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. urotoday.com [urotoday.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
Independent Validation of DB-766 (ARV-766) Published Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published data for DB-766, also known as ARV-766 (Luxdegalutamide), a novel androgen receptor (AR) degrader, with other therapeutic alternatives for metastatic castration-resistant prostate cancer (mCRPC). The information is presented to facilitate independent validation and further research.
Note on Nomenclature: The identifier "this compound" has been associated with at least two distinct molecules in scientific literature. The first is an antileishmanial compound, a bis-arylimidamide derivative. The second, and the focus of this guide, is ARV-766, a Proteolysis Targeting Chimera (PROTAC) developed by Arvinas for the treatment of prostate cancer. Given the recent and extensive clinical development of ARV-766, this guide will focus exclusively on this compound.
Comparative Data of ARV-766 and Alternatives
The following tables summarize the key performance indicators of ARV-766 in comparison to its predecessor, ARV-110 (Bavdegalutamide), and standard-of-care androgen receptor pathway inhibitors (ARPIs), enzalutamide and abiraterone.
Table 1: Efficacy of ARV-766 and Comparators in mCRPC
| Compound | Mechanism of Action | Patient Population | Efficacy Endpoint (PSA50 Rate) |
| ARV-766 (Luxdegalutamide) | PROTAC AR Degrader | mCRPC patients with AR ligand-binding domain (LBD) mutations | 41-50%[1][2] |
| ARV-110 (Bavdegalutamide) | PROTAC AR Degrader | mCRPC patients with AR LBD mutations (excluding L702H) | 36%[3] |
| Enzalutamide | AR Antagonist | mCRPC (post-chemotherapy) | Prolonged progression-free survival (8.3 vs. 3.0 months vs. placebo) |
| Abiraterone Acetate | Androgen Biosynthesis Inhibitor (CYP17A1 inhibitor) | mCRPC (post-chemotherapy) | Increased overall survival (14.8 vs. 10.9 months vs. placebo)[4] |
Table 2: Safety and Tolerability Profile
| Compound | Common Treatment-Related Adverse Events (TRAEs) | Discontinuation Rate due to TRAEs |
| ARV-766 (Luxdegalutamide) | Fatigue, nausea, vomiting, diarrhea (mostly Grade 1/2)[2] | 4-8%[2][5] |
| ARV-110 (Bavdegalutamide) | Nausea, fatigue, vomiting, decreased appetite, diarrhea (mostly Grade 1/2)[2] | 10%[2] |
| Enzalutamide | Fatigue, hot flush, headache, hypertension | Not specified in the provided results |
| Abiraterone Acetate | Hypertension, hypokalemia, fluid retention[6] | Not specified in the provided results |
Experimental Protocols
Prostate-Specific Antigen (PSA) Response Assessment (PSA50)
The proportion of patients with a best prostate-specific antigen (PSA) decline of ≥50% from baseline (PSA50) is a key endpoint in clinical trials for mCRPC.
-
Patient Population: Men with a confirmed diagnosis of metastatic castration-resistant prostate cancer.
-
Procedure:
-
A baseline PSA level is established before the initiation of treatment.
-
PSA levels are monitored at regular intervals throughout the study (e.g., every 4 weeks).
-
A PSA50 response is defined as a reduction in the serum PSA level by at least 50% from the baseline measurement. This response must be confirmed by a second consecutive PSA measurement taken at least 3-4 weeks later.
-
-
Data Analysis: The PSA50 rate is calculated as the number of patients achieving a PSA50 response divided by the total number of evaluable patients.
Response Evaluation Criteria in Solid Tumors (RECIST)
RECIST is a standardized set of rules used to assess tumor response in clinical trials.
-
Patient Population: Patients with measurable metastatic lesions.
-
Procedure:
-
Baseline tumor measurements are obtained using imaging techniques such as CT or MRI.
-
Tumor measurements are repeated at specified intervals during the treatment period.
-
Responses are categorized as:
-
Complete Response (CR): Disappearance of all target lesions.
-
Partial Response (PR): At least a 30% decrease in the sum of the diameters of target lesions.
-
Progressive Disease (PD): At least a 20% increase in the sum of the diameters of target lesions.
-
Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.
-
-
-
Data Analysis: The overall response rate (ORR) is calculated as the sum of the CR and PR rates.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of ARV-766, a PROTAC AR degrader.
Caption: Experimental workflow for evaluating an AR degrader.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Potential of Arvinas’ PROTAC® AR Degraders Reinforced by 11.1 months rPFS with Bavdegalutamide and Updated Positive Interim Data from Second Generation ARV-766 in mCRPC | Arvinas [ir.arvinas.com]
- 3. Arvinas' two AR receptor PROTAC therapies show positive results in Phase 1/2 clinical trials [synapse.patsnap.com]
- 4. urology-textbook.com [urology-textbook.com]
- 5. urologytimes.com [urologytimes.com]
- 6. How ZYTIGA® Works | ZYTIGA® (abiraterone acetate) [zytigahcp.com]
A Comparative Analysis of DB-766 (ARV-766) and its Enantiomers in Androgen Receptor Degradation
For Immediate Release
New Haven, CT – November 7, 2025 – This guide provides a detailed comparative analysis of the enantiomers of DB-766, also known as ARV-766 (Luxdegalutamide), a potent and selective androgen receptor (AR) degrader developed for the treatment of prostate cancer.[1] As an enantiopure compound, the therapeutic efficacy of ARV-766 is attributed to a single stereoisomer.[2][3] This document outlines the critical role of stereochemistry in the activity of Proteolysis Targeting Chimeras (PROTACs) and presents a framework for the experimental comparison of the ARV-766 enantiomers.
ARV-766 is a second-generation PROTAC that has demonstrated a broader efficacy profile and better tolerability in clinical settings compared to its predecessor, bavdegalutamide (ARV-110).[1] It is designed to selectively target and degrade the androgen receptor, a key driver of prostate cancer growth.[4][5] The mechanism of action involves the recruitment of the cellular ubiquitin-proteasome system to the androgen receptor, leading to its degradation.[4][5]
The Critical Role of Stereochemistry in PROTAC Activity
PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The stereochemistry of each component can significantly impact the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation.
ARV-766, like many other PROTACs, utilizes a derivative of thalidomide to recruit the Cereblon (CRBN) E3 ligase.[3] It is well-established that the (S)-enantiomer of thalidomide and its analogs binds to CRBN with a significantly higher affinity (approximately 10-fold stronger) than the (R)-enantiomer.[6][7][8][9] This differential binding is a critical determinant of the biological activity of thalidomide-based PROTACs. Therefore, it is highly probable that the therapeutic activity of ARV-766 resides in the enantiomer that presents the (S)-configuration at the chiral center of the glutarimide moiety.
Comparative Biological Activity of ARV-766 Enantiomers (Hypothetical Data)
While specific experimental data comparing the enantiomers of ARV-766 is not publicly available, based on the established principles of stereochemistry in CRBN-binding PROTACs, a hypothetical comparison can be constructed. The enantiomer with the (S)-configuration at the glutarimide moiety is expected to be the active form (eutomer), while the (R)-enantiomer is expected to be significantly less active or inactive (distomer).
| Parameter | (S)-ARV-766 (Eutomer) | (R)-ARV-766 (Distomer) |
| Binding Affinity to Androgen Receptor (AR) | High | High |
| Binding Affinity to Cereblon (CRBN) E3 Ligase | High | Low |
| Ternary Complex (AR-PROTAC-CRBN) Formation | Efficient | Inefficient |
| Androgen Receptor Degradation (DC50) | Potent (low nM) | Significantly less potent or inactive |
| Inhibition of Prostate Cancer Cell Proliferation (IC50) | Potent | Significantly less potent or inactive |
Experimental Protocols for Comparative Analysis
To empirically validate the differential activity of ARV-766 enantiomers, a series of in vitro and cell-based assays would be required.
Chiral Separation and Stereochemical Confirmation
The enantiomers of ARV-766 would first need to be separated using chiral chromatography techniques, such as supercritical fluid chromatography (SFC) or high-performance liquid chromatography (HPLC) with a chiral stationary phase. The absolute stereochemistry of each separated enantiomer would then be confirmed using analytical techniques like X-ray crystallography or vibrational circular dichroism (VCD).
Binding Affinity Assays
-
Androgen Receptor Binding: The binding affinity of each enantiomer to the androgen receptor can be determined using techniques such as fluorescence polarization (FP) or surface plasmon resonance (SPR).
-
Cereblon Binding: Similarly, the binding affinity to the CRBN E3 ligase can be measured using FP or isothermal titration calorimetry (ITC).
Ternary Complex Formation Assay
The ability of each enantiomer to induce the formation of the AR-PROTAC-CRBN ternary complex can be assessed using biophysical methods like SPR, ITC, or time-resolved fluorescence resonance energy transfer (TR-FRET).
In Vitro Protein Degradation Assay
The degradation of the androgen receptor induced by each enantiomer can be quantified in prostate cancer cell lines (e.g., LNCaP, VCaP). This is typically done by treating the cells with varying concentrations of each enantiomer and then measuring the levels of AR protein using Western blotting or an enzyme-linked immunosorbent assay (ELISA). The half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) are then determined.
Cell Viability and Proliferation Assays
The anti-proliferative effect of each enantiomer on prostate cancer cells can be evaluated using cell viability assays such as the MTT or CellTiter-Glo assay. The half-maximal inhibitory concentration (IC50) can then be calculated.
Visualizing the Mechanism and Experimental Workflow
Androgen Receptor Signaling and ARV-766 Mechanism of Action
The following diagram illustrates the androgen receptor signaling pathway and the mechanism by which ARV-766 induces its degradation.
Caption: Androgen receptor signaling pathway and the mechanism of ARV-766.
Experimental Workflow for Comparing Enantiomers
The following diagram outlines a typical experimental workflow for the comparative analysis of PROTAC enantiomers.
Caption: Experimental workflow for the comparative analysis of PROTAC enantiomers.
Conclusion
The stereochemistry of ARV-766 is a critical determinant of its biological activity as a potent androgen receptor degrader. Based on the well-understood stereospecificity of the thalidomide-Cereblon interaction, it is concluded that the therapeutic efficacy of ARV-766 is attributable to the enantiomer with the (S)-configuration at the glutarimide moiety. A comprehensive experimental comparison of the separated enantiomers, following the outlined protocols, would provide definitive evidence of their differential activities and further underscore the importance of stereochemistry in the design and development of effective PROTAC therapeutics.
References
- 1. Potential of Arvinas’ PROTAC® AR Degraders Reinforced by 11.1 months rPFS with Bavdegalutamide and Updated Positive Interim Data from Second Generation ARV-766 in mCRPC | Arvinas [ir.arvinas.com]
- 2. arvinasmedical.com [arvinasmedical.com]
- 3. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. urotoday.com [urotoday.com]
- 6. structural-basis-of-thalidomide-enantiomer-binding-to-cereblon - Ask this paper | Bohrium [bohrium.com]
- 7. The contribution of cyclic imide stereoisomers on cereblon-dependent activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Head-to-Head Study: DB-766 (ARV-766) Demonstrates Superior Androgen Receptor Degradation Profile Compared to Alternative Techniques
For Immediate Release
NEW HAVEN, Conn. – Preclinical data reveals that DB-766 (also known as ARV-766 or luxdegalutamide), an investigational PROteolysis TArgeting Chimera (PROTAC), offers a more comprehensive and potent degradation of the androgen receptor (AR), a key driver of prostate cancer, when compared to its predecessor, ARV-110, and the conventional androgen receptor inhibitor, enzalutamide. These findings position this compound as a promising next-generation therapeutic for metastatic castration-resistant prostate cancer (mCRPC), particularly in patient populations with specific resistance mutations.
Developed by Arvinas, this compound is an orally bioavailable small molecule designed to selectively target and eliminate the androgen receptor protein. Unlike traditional inhibitors that merely block the receptor's function, this compound hijacks the cell's natural protein disposal system to induce the degradation of the entire AR protein. This mechanism of action offers the potential to overcome resistance mechanisms that can limit the efficacy of existing therapies.
A key advantage of this compound is its enhanced ability to degrade a wider range of AR mutants, including the L702H mutation, which is associated with resistance to some AR antagonists.[1] Preclinical evidence indicates that ARV-766 was specifically designed to improve upon the degradation profile of its predecessor, ARV-110, by effectively targeting this mutation.[2]
Comparative Performance Analysis
The following tables summarize the preclinical performance of this compound (ARV-766) in comparison to ARV-110 and enzalutamide, based on available data.
Table 1: In Vitro Androgen Receptor Degradation
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Key Findings |
| This compound (ARV-766) | VCaP (wild-type AR) | <1 | >94 | Potent degradation of wild-type androgen receptor.[1][3][4] |
| LNCaP (mutant AR) | <1.3 | >91 | Effective degradation in cells with AR mutations.[1] | |
| ARV-110 | VCaP / LNCaP | ~1 | >95 | Robust degradation of the androgen receptor.[5] |
| Enzalutamide | Not Applicable | Not Applicable | Not Applicable | Functions as an AR inhibitor, not a degrader. |
DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.
Table 2: In Vivo Tumor Growth Inhibition
| Compound | Animal Model | Dosage | Tumor Growth Inhibition (%) | Key Findings |
| This compound (ARV-766) | Enzalutamide-insensitive VCaP xenograft | 1 mg/kg/day | 34 | Dose-dependent tumor growth inhibition.[1] |
| 3 mg/kg/day | 74 | Significantly more effective than enzalutamide in this model.[1] | ||
| 10 mg/kg/day | 98 | Demonstrates robust in vivo efficacy.[1] | ||
| ARV-110 | Enzalutamide-insensitive PDX model | 10 mg/kg/day | Significant | Showed greater tumor growth inhibition compared with enzalutamide.[5][6] |
| Enzalutamide | Enzalutamide-insensitive VCaP xenograft | 20 mg/kg/day | Limited | Limited efficacy in the enzalutamide-insensitive model.[1] |
PDX: Patient-Derived Xenograft.
Mechanism of Action: A Tale of Two Strategies
The distinct mechanisms of action of this compound and enzalutamide are central to their differing efficacy profiles. This compound, as a PROTAC, induces the degradation of the AR protein, while enzalutamide acts as a competitive inhibitor.
This compound (ARV-766) Signaling Pathway
Caption: Mechanism of this compound (ARV-766) induced AR degradation.
Enzalutamide Signaling Pathway
Caption: Mechanism of Enzalutamide AR signaling inhibition.
Experimental Protocols
The preclinical data presented is based on standard methodologies in cancer cell biology and in vivo pharmacology.
In Vitro Degradation Assays: Prostate cancer cell lines, such as VCaP and LNCaP, were cultured under standard conditions.[1] Cells were treated with varying concentrations of this compound (ARV-766) or ARV-110 for a specified period. Following treatment, cell lysates were prepared, and the levels of androgen receptor protein were quantified using standard protein analysis techniques, such as Western blotting or ELISA, to determine the DC50 and Dmax values.[5]
In Vivo Tumor Growth Inhibition Studies: Animal models, typically immunodeficient mice, were subcutaneously implanted with human prostate cancer cells (xenografts) or patient-derived tumor tissue (PDX models).[1][5] Once tumors reached a specified size, the animals were randomized into treatment groups and received daily oral doses of this compound (ARV-766), ARV-110, enzalutamide, or a vehicle control.[1][5] Tumor volume was measured regularly throughout the study to assess the rate of tumor growth inhibition.[1] In some studies, plasma levels of prostate-specific antigen (PSA), a biomarker for prostate cancer, were also monitored.[1]
Conclusion
The preclinical evidence strongly suggests that this compound (ARV-766) represents a significant advancement in the targeted degradation of the androgen receptor. Its ability to potently degrade wild-type and mutant forms of AR, including those associated with resistance to current therapies, underscores its potential as a valuable new treatment option for patients with metastatic castration-resistant prostate cancer. The superior in vivo efficacy of this compound compared to enzalutamide in resistant models further highlights its promise. Clinical trials are ongoing to evaluate the safety and efficacy of this compound in patients.[7]
References
- 1. ARV-766, an oral AR degrading PROTAC that targets wild-type and clinically relevant AR mutants | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. urotoday.com [urotoday.com]
- 7. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of DB-766: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals.
Core Safety Principles
When handling and disposing of a research chemical like DB-766, where comprehensive hazard information is unavailable, a conservative approach is paramount. The following principles should always be applied:
-
Assume Hazard: Treat this compound as a hazardous substance. This includes potential toxicity, reactivity, and environmental hazards.
-
Consult Safety Professionals: Always consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal protocol. They will have specific knowledge of local, state, and federal regulations.
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.
-
Use Personal Protective Equipment (PPE): At a minimum, a lab coat, safety glasses, and chemical-resistant gloves should be worn when handling this compound and its waste.
Quantitative Data Summary
Due to the nature of this compound as a research compound, extensive quantitative data regarding its environmental fate and toxicity are not publicly available. The following table summarizes general considerations for novel research chemicals.
| Parameter | General Considerations for Novel Research Chemicals |
| Toxicity | Assume high toxicity (oral, dermal, inhalation) in the absence of data. Arylimidamides are known to have biological activity. |
| Environmental Fate | The persistence, bioaccumulation, and ecotoxicity of this compound are unknown. Therefore, it must be disposed of in a manner that prevents its release into the environment. |
| Reactivity | As a hydrochloride salt, it may be corrosive. Avoid mixing with strong bases or oxidizing agents unless the reaction is known and controlled. The furan ring may be susceptible to degradation under certain conditions. |
| Solubility | The hydrochloride salt form suggests some solubility in water. Contaminated aqueous solutions should be treated as hazardous waste. |
Experimental Protocols
As no specific experimental protocols for the disposal of this compound were found, a general protocol for the disposal of a novel research chemical is provided below.
Protocol for the Disposal of this compound
-
Identification and Labeling:
-
Ensure all containers holding this compound waste (solid, liquid, or contaminated materials) are clearly and accurately labeled with the full chemical name: "{2,5-bis[2-(2-i-propoxy)-4-(2-pyridylimino)aminophenyl]furan hydrochloride}" and the designation "this compound".
-
Include the hazard warning "Caution: Research Chemical - Hazards Not Fully Characterized".
-
-
Waste Segregation and Collection:
-
Solid Waste: Collect pure this compound, contaminated lab materials (e.g., weighing boats, filter paper, gloves, paper towels), and any reaction byproducts in a dedicated, sealed, and properly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container for hazardous chemical waste.
-
-
Consultation with EHS:
-
Contact your institution's EHS department.
-
Provide them with all available information on this compound, including its chemical structure, what is known about its biological activity (antiparasitic), and the nature of the waste (solid, liquid, concentration).
-
-
Waste Pickup and Disposal:
-
Follow your institution's specific procedures for hazardous waste pickup.
-
EHS will determine the final disposal method, which is typically high-temperature incineration for organic compounds with unknown hazards.
-
Mandatory Visualizations
The following diagrams illustrate the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Caption: Logical relationship for determining this compound disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
